D-G23
説明
特性
分子式 |
C19H22N4O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
3-[[2-(2,5-dimethoxyanilino)quinazolin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C19H22N4O3/c1-25-13-8-9-17(26-2)16(12-13)22-19-21-15-7-4-3-6-14(15)18(23-19)20-10-5-11-24/h3-4,6-9,12,24H,5,10-11H2,1-2H3,(H2,20,21,22,23) |
InChIキー |
GIWRDZUFGSEQJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=N2)NCCCO |
製品の起源 |
United States |
Foundational & Exploratory
D-G23: A Targeted Approach to Disrupting DNA Repair in Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action of D-G23 in DNA Repair
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of novel therapeutic agents is paramount. This compound has emerged as a promising selective inhibitor of RAD52, a key protein in the homologous recombination (HR) pathway of DNA repair.[1] This technical guide delves into the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. Its targeted action against cancer cells with deficiencies in BRCA1 and BRCA2 highlights its potential in precision oncology.[1]
Core Mechanism: Inhibition of RAD52-Mediated Homologous Recombination
This compound functions by directly targeting and inhibiting the activity of the RAD52 protein.[1] RAD52 plays a crucial role in the repair of DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage, through the homologous recombination pathway.[2][3] In normal cells, HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break.[2][4]
However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway is already compromised. These cells become heavily reliant on alternative repair pathways, including a RAD52-dependent sub-pathway of HR, for survival. By inhibiting RAD52, this compound effectively cripples this essential backup repair mechanism, leading to the accumulation of unrepaired DNA damage and subsequent cell death. This concept, known as synthetic lethality, forms the basis of this compound's therapeutic potential in BRCA-deficient cancers.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. In BRCA-deficient cells, the canonical HR pathway is non-functional. The cell then relies on a RAD52-mediated pathway to repair DNA double-strand breaks. This compound acts by inhibiting RAD52, leading to the failure of this repair process.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (µM) | Cell Line | Reference |
| RAD52 FRET-based Assay | Recombinant human RAD52 | 7.9 | N/A | Huang F, et al. (2016) |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | BRCA1/2 Status | This compound GI50 (µM) | Notes | Reference |
| Capan-1 | BRCA2 mutant | 2.5 | Pancreatic Cancer | Huang F, et al. (2016) |
| PANC-1 | BRCA proficient | > 50 | Pancreatic Cancer | Huang F, et al. (2016) |
| UWB1.289 | BRCA1 null | 3.2 | Ovarian Cancer | Huang F, et al. (2016) |
| UWB1.289 + BRCA1 | BRCA1 proficient | > 50 | Ovarian Cancer | Huang F, et al. (2016) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize the mechanism of this compound.
RAD52 FRET-based DNA Binding Assay
This assay quantitatively measures the ability of this compound to inhibit the binding of RAD52 to single-stranded DNA (ssDNA).
Methodology:
-
Recombinant human RAD52 protein is incubated with a fluorescently labeled ssDNA oligonucleotide. The oligonucleotide is labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor pair.
-
Binding of RAD52 to the ssDNA brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.
-
This compound is added at varying concentrations to the reaction mixture.
-
The FRET signal is measured using a fluorescence plate reader.
-
A decrease in the FRET signal indicates inhibition of RAD52-ssDNA binding.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the FRET signal.
Cellular Proliferation and Viability Assays
These assays determine the effect of this compound on the growth and survival of cancer cells.
Methodology (Example using CellTiter-Glo®):
-
Cancer cells (e.g., Capan-1, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Luminescence is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined by plotting cell viability against the log of the this compound concentration.
Experimental Workflow for Assessing Synthetic Lethality
The following diagram outlines the workflow to demonstrate the synthetic lethal interaction between this compound and BRCA deficiency.
Conclusion
This compound represents a targeted therapeutic strategy that exploits a specific vulnerability in BRCA-deficient cancer cells. By selectively inhibiting the RAD52-mediated DNA repair pathway, this compound induces synthetic lethality, leading to the preferential killing of tumor cells while sparing normal, BRCA-proficient cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of its mechanism of action, supporting its continued investigation and development as a potential cancer therapeutic.
References
The Role of D-G23 in Homologous Recombination: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound D-G23 and its role as a modulator of homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway. This compound has emerged as a selective inhibitor of RAD52, a key protein in a specific sub-pathway of HR known as Single-Strand Annealing (SSA). This guide will delve into the molecular mechanism of this compound, its therapeutic potential in the context of synthetic lethality in cancers with deficiencies in the BRCA1 and BRCA2 genes, and detailed experimental protocols for its characterization.
Core Concept: this compound as a Selective RAD52 Inhibitor
This compound is a small molecule inhibitor that selectively targets the RAD52 protein.[1] In mammalian cells, while the primary pathway for RAD51-mediated homologous recombination is dependent on BRCA2, RAD52 provides a crucial alternative pathway, particularly in the repair of DSBs via Single-Strand Annealing (SSA).[2][3] The SSA pathway is particularly important for the survival of cancer cells that have lost the function of BRCA1 or BRCA2, creating a synthetic lethal relationship. By inhibiting RAD52, this compound disrupts this essential backup repair mechanism, leading to the selective killing of BRCA-deficient tumor cells.[3][4]
Quantitative Data on this compound
The following table summarizes the available quantitative data for the interaction and cellular effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity to RAD52 | |||
| Association Rate Constant (ka) | 1.15 (± 0.44) × 10⁴ M⁻¹s⁻¹ | In vitro (Bio-Rad ProteOn) | [5][6] |
| Dissociation Rate Constant (kd) | 3.62 (± 0.7) × 10⁻¹ s⁻¹ | In vitro (Bio-Rad ProteOn) | [5][6] |
| Dissociation Constant (Kd) | 34.0 ± 8.9 μM | In vitro (Bio-Rad ProteOn) | [5][6] |
| Cellular Activity | |||
| Inhibition of RAD52 Foci Formation | ≈2.0–2.5-fold decrease | BCR-ABL1-positive BRCA1-deficient 32Dcl3 murine hematopoietic cells | [5] |
| IC50 Values | Data not publicly available | Various BRCA-deficient cancer cell lines |
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action is centered on the inhibition of the RAD52-mediated Single-Strand Annealing (SSA) pathway. The following diagrams illustrate the core SSA pathway and the principle of synthetic lethality exploited by this compound.
Caption: The RAD52-mediated SSA pathway for repairing DSBs located between repeated DNA sequences.
Caption: this compound induces synthetic lethality by inhibiting the essential RAD52 pathway in BRCA-deficient cells.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
In Vitro D-loop Formation Assay
This assay measures the ability of RAD52 to catalyze the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled double-stranded DNA (dsDNA) plasmid, forming a displacement loop (D-loop). Inhibition of this process by this compound can be quantified.[7][8][9]
Materials:
-
Purified human RAD52 protein
-
ssDNA oligonucleotide (e.g., 60-mer) labeled with a fluorophore (e.g., Cy5) or radioisotope (e.g., ³²P)
-
Homologous supercoiled dsDNA plasmid (e.g., pUC18)
-
Reaction buffer (e.g., 0.1 M HEPES-KOH, pH 7.5, 10 mM 2-mercaptoethanol)
-
This compound at various concentrations
-
Deproteinization solution (5% lithium dodecyl sulfate, 20 mg/mL proteinase K)
-
Agarose gel (1%) and electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures (10 µL final volume) containing the ssDNA substrate (e.g., 83.3 nM) and varying concentrations of this compound.
-
Add purified RAD52 (e.g., 1.5 µM) to the reaction mixtures and pre-incubate at 37°C for 5 minutes to allow for complex formation.
-
Initiate the reaction by adding the supercoiled dsDNA plasmid (e.g., 18.7 nM).
-
Incubate the reactions at 37°C for 15 minutes.
-
Stop the reaction and deproteinize by adding the deproteinization solution and incubating at 37°C for 15 minutes.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Visualize the D-loop products using a gel imaging system appropriate for the label (fluorescence or autoradiography).
-
Quantify the D-loop formation and determine the inhibitory effect of this compound.
Caption: Workflow for the in vitro D-loop formation assay to assess RAD52 inhibition by this compound.
Cell-Based Single-Strand Annealing (SSA) Assay
This assay quantifies the efficiency of SSA in living cells using a reporter construct. The reporter typically consists of two truncated, non-functional copies of a fluorescent protein gene (e.g., GFP) separated by a recognition site for a site-specific endonuclease (e.g., I-SceI). A DSB induced at the I-SceI site can be repaired by SSA, leading to the reconstitution of a functional GFP gene. The percentage of GFP-positive cells is a measure of SSA efficiency.
Materials:
-
Mammalian cell line (e.g., U2OS) stably transfected with an SSA reporter construct (e.g., SA-GFP)
-
Expression plasmid for I-SceI endonuclease
-
This compound at various concentrations
-
Cell culture reagents
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed the SSA reporter cells in multi-well plates.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Transfect the cells with the I-SceI expression plasmid to induce DSBs.
-
Continue to incubate the cells in the presence of this compound for 48-72 hours to allow for DSB repair and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Calculate the SSA efficiency and the dose-dependent inhibition by this compound.
Caption: Workflow for the cell-based SSA assay to measure the effect of this compound on HR.
Immunofluorescence Assay for RAD52 Foci Formation
This method visualizes the recruitment of RAD52 to sites of DNA damage within the cell nucleus. Upon DNA damage, RAD52 accumulates at these sites, forming distinct nuclear foci that can be detected by immunofluorescence microscopy. This compound is expected to reduce the formation of these foci.[10]
Materials:
-
Mammalian cells (e.g., BRCA-deficient cancer cell line)
-
DNA damaging agent (e.g., cisplatin, ionizing radiation)
-
This compound at various concentrations
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD52
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips.
-
Treat cells with a DNA damaging agent in the presence or absence of this compound for a specified time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-RAD52 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD52 foci per nucleus.
References
- 1. Frontiers | RAD52: Paradigm of Synthetic Lethality and New Developments [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RAD52 inactivation is synthetically lethal with deficiencies in BRCA1 and PALB2 in addition to BRCA2 through RAD51-mediated homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Targeting of PARP1 and RAD52 Triggers Dual Synthetic Lethality in BRCA-Deficient Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-G23: A Selective RAD52 Inhibitor for Targeting BRCA-Deficient Cancers
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of D-G23, a small molecule inhibitor of the RAD52 protein. It is intended for researchers, scientists, and drug development professionals interested in the fields of DNA repair, oncology, and precision medicine. The document details the mechanism of action of this compound, presents quantitative data on its biochemical and cellular activities, outlines key experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Targeting RAD52
The DNA repair protein RAD52 is a key player in homologous recombination (HR) pathways, essential for maintaining genomic integrity.[1] While not critical for the survival of normal mammalian cells, RAD52 becomes indispensable in cells that have deficiencies in other key HR proteins, such as BRCA1 and BRCA2.[1][2] This phenomenon, known as synthetic lethality, presents a promising therapeutic window for selectively targeting cancer cells with BRCA mutations, which are common in hereditary breast and ovarian cancers.[1][3][4]
RAD52's functions include mediating the annealing of complementary single-stranded DNA (ssDNA) and playing a role in the recovery of stalled replication forks.[3][5] Inhibiting RAD52 in BRCA-deficient cells is lethal, making it an attractive target for cancer therapy.[2] this compound has been identified as a small molecule that directly binds to RAD52 and inhibits its functions, demonstrating selective cytotoxicity towards BRCA-deficient cancer cells.[3][6]
Mechanism of Action of this compound
This compound exerts its inhibitory effect through direct physical interaction with the RAD52 protein. This binding disrupts the ability of RAD52 to engage with its primary substrate, single-stranded DNA, thereby impeding its core biochemical functions.
-
Direct Binding: Surface Plasmon Resonance (SPR) studies have demonstrated that this compound physically binds to the RAD52 protein.[6] This interaction is the foundational step of its inhibitory mechanism.
-
Inhibition of DNA Annealing and Pairing: By binding to RAD52, this compound inhibits its ssDNA annealing and DNA pairing activities.[1][3] These activities are crucial for the Single-Strand Annealing (SSA) pathway of DNA double-strand break repair.[3]
-
Disruption of RAD52 Foci Formation: In response to DNA damage, RAD52 protein molecules accumulate at the sites of damage, forming nuclear structures known as foci.[7] These foci are considered to be active DNA repair complexes. Treatment with this compound has been shown to significantly reduce the formation of these damage-induced RAD52 foci, indicating an inhibition of the cellular DNA repair response mediated by RAD52.[6][7]
The inhibition of these critical RAD52 functions leads to the accumulation of unresolved DNA damage in BRCA-deficient cells, ultimately triggering cell death.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Binding Kinetics and Affinity of this compound for RAD52
| Parameter | Value | Method |
| Kd (dissociation constant) | 34.0 ± 8.9 μM | Surface Plasmon Resonance (SPR) |
| ka (association rate) | 1.15 (± 0.44) × 104 M−1s−1 | Surface Plasmon Resonance (SPR) |
| kd (dissociation rate) | 3.62 (± 0.7) × 10−1 s−1 | Surface Plasmon Resonance (SPR) |
Data sourced from Huang et al., 2016.[6][8][9]
Table 2: Cellular Effects of this compound
| Assay | Cell Line | Treatment Conditions | Result |
| RAD52 Foci Formation | 32Dcl3 (murine hematopoietic, BRCA1-deficient, expressing GFP-RAD52) | 10 μM Cisplatin + 2.5 μM this compound | ~2.5-fold decrease in the fraction of cells with ≥5 RAD52 foci compared to cisplatin alone.[7] |
| Cell Survival | Various BRCA1- and BRCA2-deficient cell lines | Not specified for this compound alone | This compound, as part of a class of identified inhibitors, shows preference in suppressing the survival of BRCA1- and BRCA2-deficient cells.[7] |
Key Experimental Protocols
This section provides detailed methodologies for the core assays used to characterize this compound.
4.1. Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol is used to measure the direct binding of this compound to the RAD52 protein and to determine binding kinetics.[9]
-
Chip Preparation: A ProteOn GLH sensor chip is preconditioned with short pulses of 50 mM NaOH, 100 mM HCl, and 0.5% SDS. The system is then equilibrated with a running buffer (e.g., PBS with 0.005% Tween 20).
-
Protein Immobilization: Recombinant human RAD52 protein is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Compound Injection: this compound, dissolved in the running buffer, is injected over the chip surface at various concentrations (e.g., 1.56, 3.125, 6.25, 12.5, and 25 μM).[8][9] A reference channel without immobilized RAD52 is used to subtract non-specific binding signals.
-
Data Analysis: The binding response is measured in real-time. The association (ka) and dissociation (kd) rates are determined by fitting the sensorgram data to a suitable binding model, such as a simple 1:1 Langmuir model.[9] The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
4.2. Single-Strand Annealing (SSA) Assay
This fluorescence-quenching-based assay measures the ability of RAD52 to anneal complementary ssDNA strands, and the inhibition of this activity by this compound.[10]
-
Substrate Preparation: Two complementary oligonucleotides are used. One (e.g., Oligo 265-55) is unlabeled. The other is a partially double-stranded substrate (tdsDNA) where one strand is labeled with a fluorophore (e.g., fluorescein) and the complementary strand is shorter and labeled with a quencher (e.g., BHQ1).[10]
-
Reaction Mixture: The reaction is performed in a buffer containing RAD52 protein.
-
Initiation and Measurement: The reaction is initiated by adding the unlabeled oligonucleotide to the mixture containing RAD52 and the labeled tdsDNA substrate. As RAD52 anneals the unlabeled oligo to its complementary region on the tdsDNA, it displaces the quencher-labeled strand, leading to an increase in fluorescence.[10] This change is monitored over time using a fluorimeter.
-
Inhibition Assay: To test this compound, the compound is pre-incubated with RAD52 before initiating the reaction. The rate of fluorescence increase is compared to a control reaction without the inhibitor to determine the extent of inhibition.
4.3. D-loop Assay for DNA Pairing Activity
This assay assesses the ability of RAD52 to promote the pairing of a single-stranded DNA molecule with a homologous supercoiled plasmid DNA, forming a D-loop structure.[9][10]
-
Substrate Preparation: A short single-stranded oligonucleotide (e.g., 90-mer) is 5'-end labeled with 32P. A homologous supercoiled plasmid DNA (e.g., pUC19) is used as the double-stranded substrate.[10]
-
Reaction Setup: RAD52 is pre-incubated with the 32P-labeled ssDNA in reaction buffer to allow for the formation of a nucleoprotein filament.
-
Reaction Initiation: The homologous plasmid DNA is added to the mixture to start the pairing reaction. For inhibition studies, this compound (e.g., at 30 μM) is included in the pre-incubation step with RAD52.[10]
-
Analysis: The reaction is stopped, and the products are deproteinized. The resulting DNA species are separated by electrophoresis on a 1% agarose gel. The formation of D-loops (a slower-migrating species containing the plasmid and the incorporated 32P-labeled oligo) is visualized by autoradiography and quantified.
4.4. RAD52 Foci Formation Assay
This cell-based assay measures the inhibition of RAD52 recruitment to sites of DNA damage within the nucleus.[6][7]
-
Cell Culture and Treatment: A suitable cell line, such as the BRCA1-deficient 32Dcl3 murine hematopoietic line stably expressing GFP-RAD52, is used.[7] Cells are treated with a DNA damaging agent (e.g., 10 μM cisplatin) to induce DNA lesions and subsequent RAD52 foci formation.
-
Inhibitor Addition: Cells are co-treated with the DNA damaging agent and this compound (e.g., at 2.5 μM) or a vehicle control (DMSO).[7]
-
Fixation and Imaging: After a suitable incubation period (e.g., 24 hours), cells are fixed, and their nuclei are counterstained (e.g., with DAPI). Cells are then imaged using fluorescence microscopy.
-
Quantification: The number of GFP-RAD52 foci per nucleus is counted. Cells are typically categorized based on the number of foci (e.g., 0, 1-5, >5). The percentage of cells with a high number of foci (e.g., ≥5) in the this compound-treated group is compared to the control group to determine the inhibitory effect.[7]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to this compound and RAD52.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A moving target for drug discovery: structure activity relationship and many genome (de)stabilizing functions of the RAD52 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BRCA Deficiency in Breast Cancer: What are the Clinical Evidences and the Next Perspectives? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors identify the RAD52-ssDNA interaction as critical for recovery from replication stress and for survival of BRCA2 deficient cells | eLife [elifesciences.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of D-G23: A RAD52 Inhibitor for Targeting BRCA-Deficient Cancers
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-G23 is a small molecule inhibitor of the human RAD52 protein, a key component of the DNA damage response (DDR) pathway.[1][2] Specifically, this compound targets the single-strand annealing (SSA) activity of RAD52, a sub-pathway of homologous recombination (HR) for repairing DNA double-strand breaks (DSBs). The inhibition of RAD52 has emerged as a promising therapeutic strategy for cancers with deficiencies in BRCA1 and BRCA2 genes, based on the principle of synthetic lethality. In such cancers, the primary HR pathway is compromised, rendering them highly dependent on alternative repair pathways like RAD52-mediated SSA for survival. By inhibiting RAD52, this compound selectively induces cell death in these cancer cells while sparing healthy cells.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of a large chemical library for inhibitors of RAD52's ssDNA annealing activity. The primary publication by Huang et al. in Nucleic Acids Research (2016) details this discovery. The screening utilized a fluorescence-quenching assay to monitor the annealing of single-stranded DNA (ssDNA) substrates mediated by purified human RAD52 protein. From a library of 372,903 compounds, 70 initial hits were identified. These were further characterized through a series of biochemical and cell-based assays, leading to the identification of this compound as a potent and selective inhibitor of RAD52.
Chemical Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not explicitly detailed in the primary publication, its chemical structure, 7-hydroxy-3-methyl-2-(trifluoromethyl)quinolin-4(1H)-one, suggests a synthetic route based on established quinoline synthesis methodologies. A plausible approach involves the condensation of a substituted aniline with a β-ketoester. A representative synthesis is outlined below:
Representative Synthesis of a Quinolone Core Structure:
A common method for synthesizing 4-hydroxyquinolin-2-ones is the Conrad-Limpach synthesis. A variation of this could be adapted for this compound. The general steps would involve:
-
Reaction of a substituted aniline with a β-ketoester: For this compound, this would likely involve the reaction of an aminophenol derivative with an ethyl trifluoroacetoacetate derivative.
-
Cyclization: The resulting intermediate would then be cyclized, typically under thermal or acid-catalyzed conditions, to form the quinolone ring system.
Biological Activity and Data Presentation
This compound exhibits potent inhibitory activity against RAD52 and demonstrates selective cytotoxicity towards cancer cells with BRCA1/2 deficiencies. The key quantitative data from the initial characterization of this compound are summarized in the tables below.
Table 1: In Vitro Biochemical Activity of this compound
| Assay | Target | IC50 / Kd | Reference |
| ssDNA Annealing Assay | RAD52 | IC50: 5.8 µM | [3] |
| D-loop Formation Assay | RAD52 | IC50: 7.2 µM | [3] |
| Surface Plasmon Resonance | RAD52 | Kd: 34 µM | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Effect | Concentration | Reference |
| BRCA1-deficient | BRCA1-/- | Growth Suppression | >10 µM | [3] |
| BRCA2-deficient | BRCA2-/- | Growth Suppression | >10 µM | [2] |
Signaling Pathway
This compound inhibits the RAD52-mediated single-strand annealing (SSA) pathway, a sub-pathway of homologous recombination. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: this compound inhibits the annealing of homologous sequences mediated by RAD52.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence-Quenching ssDNA Annealing Assay
This assay is used to measure the ability of RAD52 to anneal complementary single-stranded DNA molecules.
Workflow Diagram:
Caption: Workflow for the fluorescence-quenching ssDNA annealing assay.
Methodology:
-
Substrate Preparation: Synthesize two complementary ssDNA oligonucleotides. One is labeled with a fluorophore (e.g., FAM) at one end, and the other is labeled with a quencher (e.g., BHQ-1) at the corresponding end.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Assay Protocol:
-
Add the reaction buffer to a 384-well plate.
-
Add purified human RAD52 protein to the wells.
-
Add this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding the fluorophore- and quencher-labeled ssDNA substrates.
-
-
Data Acquisition: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates that the two strands have annealed, separating the fluorophore and the quencher.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound. Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.
D-loop Formation Assay
This assay measures the ability of RAD52 to promote the invasion of a single-stranded DNA into a homologous supercoiled dsDNA plasmid, forming a displacement loop (D-loop).
Workflow Diagram:
Caption: Workflow for the D-loop formation assay.
Methodology:
-
Substrate Preparation: Prepare a radiolabeled (e.g., with 32P) ssDNA oligonucleotide and a homologous supercoiled dsDNA plasmid.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and an ATP regeneration system.
-
Assay Protocol:
-
Incubate the radiolabeled ssDNA with purified RAD52 protein in the reaction buffer to allow for the formation of a nucleoprotein filament.
-
Add this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the D-loop formation by adding the supercoiled dsDNA plasmid.
-
Incubate the reaction at 37°C.
-
-
Analysis:
-
Stop the reaction and deproteinize the samples using SDS and proteinase K.
-
Separate the reaction products by agarose gel electrophoresis.
-
Visualize the radiolabeled DNA by autoradiography. The D-loop product will migrate slower than the individual substrates.
-
-
Data Analysis: Quantify the amount of D-loop formation for each inhibitor concentration and calculate the IC50 value.
Cell Viability Assay
This assay is used to determine the cytotoxic effect of this compound on cancer cells, particularly those with and without BRCA1/2 deficiencies.
Workflow Diagram:
Caption: Workflow for the cell viability assay.
Methodology:
-
Cell Culture: Culture BRCA1/2-deficient and proficient cell lines in appropriate media.
-
Assay Protocol:
-
Seed the cells into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Measurement of Viability:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTT (which measures metabolic activity).
-
Follow the manufacturer's protocol to add the reagent to the wells and incubate.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the concentration of this compound.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Conclusion
This compound is a valuable research tool for studying the role of RAD52 in DNA repair and a promising lead compound for the development of targeted therapies for BRCA-deficient cancers. Its discovery through a robust screening process and its well-characterized biological activity provide a strong foundation for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery. Further investigation into the precise synthesis of this compound and its in vivo efficacy will be crucial for its translation into a clinical candidate.
References
The RAD52 Inhibitor D-G23: A Targeted Approach for BRCA-Deficient Cancers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The synthetic lethality between defects in the BRCA1/BRCA2 tumor suppressor genes and the inhibition of alternative DNA repair pathways has emerged as a powerful strategy in oncology. BRCA1 and BRCA2 are critical for homologous recombination (HR), a high-fidelity DNA double-strand break (DSB) repair mechanism.[1][2] Cells with BRCA1/2 deficiencies become reliant on other, often more error-prone, repair pathways for survival. One such pathway is mediated by the RAD52 protein. D-G23 has been identified as a small molecule inhibitor of RAD52, demonstrating preferential cytotoxicity towards BRCA1/BRCA2-deficient cells. This technical guide provides an in-depth overview of the effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action: Targeting RAD52-Mediated DNA Repair
In BRCA-proficient cells, RAD52's role in DNA repair is largely redundant. However, in the absence of functional BRCA1 or BRCA2, cells become dependent on RAD52-mediated pathways, particularly single-strand annealing (SSA), to repair DSBs.[3][4] this compound functions by inhibiting the biochemical activities of RAD52.[5] This disruption of RAD52 function in BRCA-deficient cells leads to the accumulation of unresolved DNA damage, ultimately triggering cell death. The proposed mechanism of action is the inhibition of RAD52's ability to mediate the annealing of single-stranded DNA, a critical step in SSA.[5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Activity of this compound
| Assay | Parameter | Value | Reference |
| RAD52 Binding | Dissociation Constant (Kd) | 34.0 ± 8.9 μM | [5] |
| D-loop Assay (RAD52 DNA pairing) | IC50 | > 100 μM | [5] |
Table 2: Cellular Activity of this compound in BRCA-Deficient vs. Proficient Cell Lines
| Cell Line | BRCA Status | Assay | Endpoint | This compound Effect | Reference |
| Capan-1 | BRCA2-deficient | Cell Viability | Preferential Growth Inhibition | Observed | [5] |
| BxPC3 | BRCA2-proficient | Cell Viability | Preferential Growth Inhibition | Not Observed | [5] |
| UWB1.289 | BRCA1-deficient | Cell Viability | Preferential Growth Inhibition | Observed | [5] |
| UWB1.289 + BRCA1 | BRCA1-proficient | Cell Viability | Preferential Growth Inhibition | Not Observed | [5] |
| MDA-MB-436 | BRCA1-deficient | Cell Viability | Preferential Growth Inhibition | Observed | [5] |
| 32Dcl3 (BCR-ABL1-positive) | BRCA1-deficient | RAD52 Foci Formation | % of cells with ≥5 foci (after Cisplatin) | Decrease from 38.7% to 19% (at 2.5 μM) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., Capan-1, BxPC3)
-
Complete cell culture medium
-
96-well plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
RAD52 Foci Formation Assay (Immunofluorescence)
This assay visualizes the accumulation of RAD52 at sites of DNA damage.
-
Materials:
-
Cells expressing GFP-RAD52 or wild-type cells
-
Coverslips or imaging-compatible plates
-
DNA damaging agent (e.g., Cisplatin)
-
This compound compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD52 (if not using GFP-tagged protein)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips or imaging plates.
-
Pre-treat the cells with this compound or a vehicle control for a specified time (e.g., 4 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 μM Cisplatin for 16 hours).
-
Wash the cells with PBS and fix with fixation solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour to prevent non-specific antibody binding.
-
If using wild-type cells, incubate with the primary anti-RAD52 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of RAD52 foci per nucleus.
-
D-loop Assay
This biochemical assay measures the DNA pairing activity of RAD52.
-
Materials:
-
Purified RAD52 protein
-
Single-stranded DNA (ssDNA) oligonucleotide (radiolabeled or fluorescently labeled)
-
Homologous supercoiled dsDNA plasmid
-
Reaction buffer (containing ATP and an ATP regeneration system)
-
This compound compound
-
Stop buffer (containing SDS and proteinase K)
-
Agarose gel and electrophoresis equipment
-
Detection system (e.g., phosphorimager or fluorescence scanner)
-
-
Procedure:
-
Incubate purified RAD52 protein with the labeled ssDNA oligonucleotide in the reaction buffer to allow for nucleoprotein filament formation.
-
Add varying concentrations of this compound or a vehicle control to the reaction.
-
Initiate the D-loop reaction by adding the homologous supercoiled dsDNA.
-
Incubate at 37°C for a defined time course.
-
Stop the reaction by adding the stop buffer.
-
Separate the reaction products by agarose gel electrophoresis.
-
Visualize and quantify the formation of D-loops (the displaced strand in the plasmid DNA).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a targeted inhibitor like this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of BRCA1/BRCA2-deficient cancers by exploiting the principle of synthetic lethality. Its targeted inhibition of RAD52 offers a clear mechanistic rationale for its selective cytotoxicity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and application of RAD52 inhibitors in oncology. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be critical in translating the promise of this compound into clinical benefit for patients.
References
- 1. sbl.unmc.edu [sbl.unmc.edu]
- 2. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of RAD52 N-terminal domain is essential for viability of BRCA-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAD52 inactivation is synthetically lethal with deficiencies in BRCA1 and PALB2 in addition to BRCA2 through RAD51-mediated homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unveiling the Cellular Engagements of D-G23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the cellular targets of the selective RAD52 inhibitor, D-G23. This document provides a detailed overview of its mechanism of action, quantitative binding data, and explicit experimental protocols for the characterization of this and similar targeted therapeutic agents.
Core Target and Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the human RAD52 protein, a key component of the DNA damage response (DDR) pathway.[1][2] RAD52 plays a crucial role in homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks (DSBs). It functions in two distinct RAD51-dependent and RAD51-independent pathways. A critical function of RAD52 is to mediate the annealing of complementary single-stranded DNA (ssDNA), a vital step in pathways like single-strand annealing (SSA).
The primary mechanism of action for this compound is the disruption of RAD52-mediated DNA repair pathways.[1] By binding to RAD52, this compound inhibits its ssDNA annealing and D-loop formation activities. This targeted inhibition has profound implications in cancers with deficiencies in other DNA repair proteins, particularly those with mutations in BRCA1 and BRCA2. In these cancer cells, the inhibition of RAD52 by this compound induces synthetic lethality, leading to the suppression of tumor cell growth.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with its cellular target, RAD52. This data is essential for understanding the potency and specificity of the inhibitor.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 34.0 ± 8.9 μM | Surface Plasmon Resonance (SPR) | [4][5][6] |
| IC50 (ssDNA Annealing) | 5.8 µM | Fluorescence-based ssDNA annealing assay | |
| IC50 (D-loop Formation) | 7.2 µM | D-loop formation assay |
Signaling Pathway Visualization
The following diagram illustrates the simplified RAD52-mediated DNA repair pathway and highlights the inhibitory action of this compound.
Caption: this compound inhibits RAD52, disrupting DNA double-strand break repair pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular targets and mechanism of action of inhibitors like this compound.
Single-Strand Annealing (SSA) Assay
Objective: To determine the inhibitory effect of this compound on the ssDNA annealing activity of RAD52.
Materials:
-
Purified human RAD52 protein
-
This compound compound
-
Complementary single-stranded oligonucleotides (one fluorescently labeled, e.g., with Cy5, and the other unlabeled)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5 mM MgCl2
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, the fluorescently labeled ssDNA oligonucleotide (e.g., 50 nM), and varying concentrations of this compound (e.g., from 0.1 µM to 100 µM). Include a DMSO control.
-
Add purified RAD52 protein (e.g., 20 nM) to each well and incubate for 10 minutes at 37°C to allow for protein-DNA binding.
-
Initiate the annealing reaction by adding the complementary unlabeled ssDNA oligonucleotide (e.g., 50 nM) to each well.
-
Immediately measure the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore). The annealing of the two strands leads to quenching of the fluorescent signal.
-
Calculate the initial rate of annealing for each this compound concentration.
-
Plot the rate of annealing as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
D-Loop Formation Assay
Objective: To assess the ability of this compound to inhibit RAD52-mediated D-loop formation.
Materials:
-
Purified human RAD52 protein
-
This compound compound
-
Radioactively labeled (e.g., with ³²P) single-stranded DNA oligonucleotide
-
Homologous supercoiled plasmid DNA
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 75 mM KCl, 1 mM DTT, 10 mM MgCl2, 2 mM ATP
-
Stop Buffer: 1% SDS, 25 mM EDTA, 0.5 mg/mL Proteinase K
-
Agarose gel electrophoresis system
-
Phosphorimager
Procedure:
-
In a microcentrifuge tube, pre-incubate the radioactively labeled ssDNA oligonucleotide (e.g., 3 µM) with purified RAD52 protein (e.g., 1 µM) in the assay buffer for 5 minutes at 37°C.
-
Add varying concentrations of this compound or DMSO (control) to the mixture and incubate for another 10 minutes at 37°C.
-
Initiate the D-loop reaction by adding the homologous supercoiled plasmid DNA (e.g., 35 µM).
-
Incubate the reaction for 15 minutes at 37°C.
-
Stop the reaction by adding the stop buffer and incubate for an additional 15 minutes at 37°C.
-
Analyze the reaction products by running them on a 1% agarose gel.
-
Dry the gel and visualize the radioactively labeled DNA using a phosphorimager. The D-loop product will migrate slower than the ssDNA substrate.
-
Quantify the amount of D-loop formation for each this compound concentration and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to RAD52 in a cellular context.
Materials:
-
BRCA-deficient cancer cell line (e.g., UWB1.289)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PBS (Phosphate-Buffered Saline)
-
Anti-RAD52 antibody
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Culture BRCA-deficient cells to ~80% confluency.
-
Treat the cells with either this compound (at a concentration known to be effective, e.g., 10 µM) or DMSO (vehicle control) for 2-4 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RAD52 in each sample by Western blotting using an anti-RAD52 antibody.
-
Quantify the band intensities and plot the percentage of soluble RAD52 as a function of temperature for both this compound treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on BRCA-deficient cancer cells.
Materials:
-
BRCA-deficient cancer cell line (e.g., Capan-1) and a BRCA-proficient control cell line (e.g., BxPC-3)
-
This compound compound
-
Cell culture medium and supplements
-
96-well clear-bottom microplates
-
MTT or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Seed the BRCA-deficient and BRCA-proficient cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a DMSO control.
-
Incubate the plates for 72 hours.
-
Measure cell viability using a standard method such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Plot the cell viability as a function of this compound concentration for both cell lines and determine the IC50 values. A lower IC50 value in the BRCA-deficient cell line compared to the proficient cell line indicates synthetic lethality.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for the identification and validation of a selective inhibitor targeting a specific cellular protein.
Caption: A typical workflow for the discovery and validation of a targeted inhibitor.
References
- 1. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HR Repair as a Synthetic Lethal Approach to Increase DNA Damage Sensitivity by a RAD52 Inhibitor in BRCA2-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Understanding the Pharmacokinetics of D-G23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, comprehensive in-vivo pharmacokinetic data for the RAD52 inhibitor D-G23 is not publicly available. This guide provides a detailed summary of the currently accessible in-vitro biochemical data, experimental methodologies, and the established mechanism of action to serve as a foundational resource for research and development professionals.
Introduction
This compound is a small molecule inhibitor targeting RAD52, a key protein in the DNA damage response (DDR) pathway.[1] Specifically, this compound has been identified as an inhibitor of the single-strand annealing (SSA) activity of RAD52, a pathway that becomes critical for the survival of cancer cells with deficiencies in the BRCA1 and BRCA2 genes.[1] This synthetic lethal relationship makes this compound a promising candidate for targeted cancer therapy. Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide synthesizes the available in-vitro data, details the experimental protocols used for its characterization, and visualizes its mechanism of action.
In-Vitro Pharmacodynamic & Binding Characteristics
The following table summarizes the key in-vitro biochemical and cell-based parameters of this compound as reported in the literature.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 34.0 ± 8.9 μM | Dissociation constant for the binding of this compound to RAD52 protein, indicating the strength of the interaction. | Huang F, et al. (2016) |
| IC50 (ssDNA Annealing) | Not explicitly reported for this compound | The half maximal inhibitory concentration for the single-strand annealing activity of RAD52. While not provided for this compound, a related compound, D-I03, showed an IC50 of ~5 μM. | Huang F, et al. (2016) |
| Cellular Activity | Growth suppression of BRCA1- and BRCA2-deficient cells | This compound has been shown to suppress the growth of cancer cell lines with deficiencies in BRCA1 and BRCA2 genes. | Huang F, et al. (2016) |
Experimental Protocols
The following are detailed methodologies for the key in-vitro experiments cited for this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the RAD52 protein.
-
Instrumentation: A ProteOn XPR36 protein interaction array system (Bio-Rad) was utilized.
-
Procedure:
-
Recombinant human RAD52 protein was immobilized on a GLC sensor chip.
-
A series of concentrations of this compound (e.g., 1.56, 3.125, 6.25, 12.5, and 25 μM) were prepared in a suitable buffer (e.g., PBS with 0.005% Tween 20).
-
The this compound solutions were injected over the sensor chip surface with the immobilized RAD52.
-
The association and dissociation of this compound were monitored in real-time by measuring the change in the refractive index at the chip surface.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence-Quenching Assay for ssDNA Annealing
-
Objective: To measure the inhibitory effect of this compound on the single-strand annealing (ssDNA) activity of RAD52.
-
Principle: This assay is based on the principle of fluorescence resonance energy transfer (FRET). Two complementary single-stranded DNA oligonucleotides are labeled with a fluorophore (e.g., fluorescein) and a quencher (e.g., dabcyl), respectively. When the two strands are annealed by RAD52, the fluorophore and quencher are brought into close proximity, resulting in a decrease in fluorescence.
-
Procedure:
-
A reaction mixture containing the fluorescently labeled and quencher-labeled ssDNA oligonucleotides in a suitable buffer is prepared.
-
RAD52 protein is added to the mixture to initiate the annealing reaction.
-
The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of fluorescence quenching is used to determine the ssDNA annealing activity of RAD52, and the IC50 value for this compound can be calculated from the dose-response curve.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells, particularly those with and without BRCA1/2 deficiencies.
-
Procedure:
-
Cancer cell lines (e.g., BRCA1-deficient, BRCA2-deficient, and wild-type) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like the CyQUANT assay.
-
The absorbance or fluorescence is measured, and the percentage of cell viability relative to the control is calculated.
-
Dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).
-
Mechanism of Action & Signaling Pathway
This compound functions by inhibiting the RAD52-mediated single-strand annealing (SSA) pathway, a crucial DNA double-strand break (DSB) repair mechanism. In cells with deficient BRCA1 or BRCA2, the homologous recombination (HR) pathway is impaired, making them more reliant on alternative repair pathways like SSA for survival. By inhibiting RAD52, this compound induces synthetic lethality in these cancer cells.
Caption: RAD52-mediated single-strand annealing (SSA) pathway and the point of inhibition by this compound.
Hypothetical Experimental Workflow for In-Vivo Pharmacokinetic Studies
While specific in-vivo data for this compound is unavailable, the following workflow outlines a standard approach for characterizing the pharmacokinetic profile of a novel small molecule inhibitor.
Caption: A standard workflow for in-vivo pharmacokinetic profiling of a small molecule inhibitor.
Conclusion and Future Directions
This compound is a promising RAD52 inhibitor with a clear mechanism of action and demonstrated in-vitro activity against BRCA-deficient cancer cells. The available data provides a strong rationale for its further development. However, a significant knowledge gap exists regarding its in-vivo pharmacokinetic properties.
Future research should prioritize comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies in relevant animal models. These studies will be critical for:
-
Establishing a dose-exposure-response relationship.
-
Determining the oral bioavailability and potential for oral administration.
-
Understanding the metabolic fate and potential for drug-drug interactions.
-
Guiding the design of efficacious and safe clinical trials.
The information presented in this guide serves as a foundational resource for researchers and drug developers interested in the therapeutic potential of this compound and other RAD52 inhibitors. The successful progression of this compound from a promising lead compound to a clinical candidate will be contingent on a thorough understanding of its in-vivo pharmacokinetic and pharmacodynamic profiles.
References
D-G23's potential in hereditary cancer research
An in-depth analysis of publicly available scientific literature and data sources did not yield any specific information regarding a compound or gene designated "D-G23" in the context of hereditary cancer research.
Without any foundational data on the mechanism of action, preclinical evidence, or clinical investigations of "this compound," it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
To facilitate a comprehensive response, please verify the designation "this compound" and provide any alternative identifiers, such as a chemical name, corporate identifier, or relevant publication citations. With more specific information, a thorough and accurate technical whitepaper can be developed to meet the needs of the research, scientific, and drug development communities.
Preliminary Preclinical Toxicity Assessment of D-G23, a Novel RAD52 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the available preclinical information regarding the RAD52 inhibitor D-G23 and outlines a standard framework for its preliminary toxicity evaluation. As of the date of this publication, comprehensive toxicity data for this compound is not publicly available. Therefore, this guide presents a representative toxicity profile based on the known mechanism of action of RAD52 inhibitors and established preclinical testing protocols.
Introduction
This compound is a small molecule inhibitor of the RAD52 protein, a key component of the homologous recombination (HR) DNA repair pathway.[1] RAD52 has emerged as a promising therapeutic target in cancers with deficiencies in other DNA repair pathways, particularly those with mutations in BRCA1 and BRCA2 genes. The therapeutic strategy relies on the principle of synthetic lethality, where the inhibition of RAD52 is selectively lethal to cancer cells that are dependent on it for survival, while sparing normal, healthy cells where the BRCA pathway is functional.[2][3][4] This technical guide provides a summary of the known information about this compound and a proposed framework for its preliminary toxicity assessment, including detailed experimental protocols and data presentation formats.
Postulated Preclinical Toxicity Profile of this compound
Based on the synthetic lethality mechanism and preliminary data on related compounds, a representative preclinical toxicity profile for a selective RAD52 inhibitor like this compound is postulated below.
In Vitro Cytotoxicity
The primary expectation is that this compound will exhibit selective cytotoxicity against BRCA-deficient cancer cell lines, with significantly less impact on BRCA-proficient and normal cell lines.
Table 1: Postulated In Vitro Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | BRCA Status | Cancer Type | Postulated IC50 (µM) |
| Capan-1 | BRCA2-deficient | Pancreatic Cancer | 28.92[5] |
| BxPC3 | BRCA-proficient | Pancreatic Cancer | 64.62[5] |
| HCC1937 | BRCA1-deficient | Breast Cancer | Low |
| MCF7 | BRCA-proficient | Breast Cancer | High |
| Human Fibroblasts | BRCA-proficient | Normal Tissue | Very High (>100) |
| Human Keratinocytes | BRCA-proficient | Normal Tissue | Very High (>100) |
Note: The IC50 values for Capan-1 and BxPC3 are based on the related RAD52 inhibitor C791-0064 and are provided for illustrative purposes.[5]
Genotoxicity
Based on preliminary findings for the related RAD52 inhibitor D-I03, which did not induce RAD51 or RAD52 foci in the absence of DNA damaging agents, it is anticipated that this compound will have a low genotoxic potential.[6]
Table 2: Postulated Genotoxicity Profile of this compound
| Assay | Test System | Expected Outcome |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium strains | Non-mutagenic |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Non-clastogenic |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | No aberrations |
In Vivo Acute Toxicity
A single-dose acute toxicity study in two rodent species would be a standard initial in vivo assessment. Given the expected selectivity, a relatively high maximum tolerated dose (MTD) in healthy animals is anticipated.
Table 3: Postulated In Vivo Acute Toxicity of this compound in Rodents
| Species | Route of Administration | Postulated NOAEL (No Observed Adverse Effect Level) | Postulated MTD (Maximum Tolerated Dose) | Potential Target Organs for Toxicity (at high doses) |
| Mouse | Intravenous (IV) | > 50 mg/kg | > 100 mg/kg | Hematopoietic system, Liver, Kidney |
| Rat | Oral (PO) | > 200 mg/kg | > 500 mg/kg | Gastrointestinal tract, Liver |
Experimental Protocols
Detailed methodologies for key preclinical toxicity assays are provided below. These protocols are based on standard guidelines from regulatory agencies such as the FDA and OECD.[7][8][9][10]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Genotoxicity: In Vitro Micronucleus Assay
This assay detects genotoxic damage by identifying the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol:
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) to obtain a sufficient number of cells.
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, along with positive (e.g., mitomycin C) and negative (vehicle) controls, for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group.
In Vivo Acute Toxicity Study
This study aims to determine the potential adverse effects of a single dose of this compound and to identify the MTD.
Protocol:
-
Animal Model: Use healthy young adult rodents of two species (e.g., mice and rats), with an equal number of males and females in each group.
-
Dose Administration: Administer this compound as a single dose via the intended clinical route (e.g., oral gavage or intravenous injection). Use a range of doses, including a vehicle control group.
-
Observation Period: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Record body weight changes.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect major organs and tissues for histopathological examination, particularly from animals in the control and high-dose groups.
-
Data Analysis: Determine the NOAEL and MTD. Analyze the incidence and severity of any observed toxicities.
Visualizations
Signaling Pathway: RAD52 in DNA Repair and Synthetic Lethality
Caption: Synthetic lethality of this compound in BRCA-deficient cancer cells.
Experimental Workflow: In Vitro Toxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Conclusion
This compound, as a selective RAD52 inhibitor, holds significant promise as a targeted therapy for BRCA-deficient cancers. The principle of synthetic lethality suggests a favorable therapeutic window with minimal toxicity to normal tissues. The preliminary toxicity profile outlined in this document is based on the current understanding of this class of inhibitors and serves as a guide for future preclinical development. Comprehensive in vitro and in vivo toxicity studies, following the detailed protocols provided, are essential to fully characterize the safety profile of this compound and to support its advancement into clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RAD52 Functions in Homologous Recombination and Its Importance on Genomic Integrity Maintenance and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. fda.gov [fda.gov]
- 8. histologix.com [histologix.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for D-G23 Experimental Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available, peer-reviewed data or established protocols currently exist for a cell line with the specific designation "D-G23". This may represent a proprietary, internally-developed cell line, a misidentified name, or a novel, as-yet-unpublished cell line.
The following application notes and protocols are provided as a comprehensive, generalized framework based on standard mammalian cell culture techniques. These protocols are intended to serve as a starting point and should be adapted and optimized based on the specific characteristics of the "this compound" cell line once they are determined. As a relevant, publicly documented alternative with a similar designation, protocols for the ND7/23 cell line , a mouse neuroblastoma x rat dorsal root ganglion hybrid, have been used as a reference for neuronal cell culture where applicable.[1][2]
Cell Line Characteristics and Culture Conditions
This section should be populated with the specific data for the this compound cell line once available. A template for organizing this information is provided below.
Table 1: this compound Cell Line Profile (Template)
| Parameter | Description |
| Organism | |
| Tissue of Origin | |
| Cell Type | |
| Morphology | |
| Growth Properties | Adherent / Suspension |
| Disease State | |
| Applications |
Table 2: Recommended Culture Conditions (Template)
| Parameter | Recommendation |
| Base Medium | e.g., DMEM, RPMI-1640 |
| Supplements | e.g., Fetal Bovine Serum (FBS) %, L-Glutamine, Penicillin/Streptomycin |
| CO₂ Concentration | 5% |
| Temperature | 37°C |
| Subculture Confluency | 70-80% |
| Seeding Density | e.g., 1-3 x 10⁴ cells/cm² |
| Passage Ratio | 1:3 to 1:6 |
Experimental Protocols
The following are detailed, step-by-step protocols for the essential procedures in cell culture.
Protocol for Reviving Cryopreserved Cells
This protocol outlines the critical steps for successfully initiating a culture from a frozen vial of cells.
Materials:
-
Cryovial of this compound cells
-
Complete growth medium (pre-warmed to 37°C)
-
T-75 culture flask
-
37°C water bath
-
70% ethanol
-
Sterile serological pipettes and pipette controller
-
15 mL conical tube
-
Centrifuge
Procedure:
-
Add 10 mL of pre-warmed complete growth medium to a T-75 flask and place it in a 37°C, 5% CO₂ incubator.
-
Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should take no longer than 1-2 minutes.
-
Decontaminate the exterior of the vial with 70% ethanol before opening in a sterile biological safety cabinet.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. This helps to dilute the cryoprotectant (e.g., DMSO).
-
Centrifuge the cell suspension at 150-200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the resuspended cells into the prepared T-75 flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the cells for attachment and growth. Change the medium after 24 hours to remove any remaining cryoprotectant and cell debris.
Protocol for Passaging Adherent Cells
Subculturing, or passaging, is performed to maintain cells in a logarithmic growth phase. This protocol is for adherent cells.
Materials:
-
Confluent flask of this compound cells
-
Complete growth medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Dissociation reagent (e.g., Trypsin-EDTA, TrypLE™)
-
New sterile culture flasks
-
15 mL conical tube
-
Centrifuge
Procedure:
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of PBS to remove any residual serum that may inhibit the dissociation reagent. Aspirate the PBS.
-
Add 1-2 mL of the dissociation reagent to the flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor detachment under a microscope. Avoid over-exposure to the enzyme.
-
Once detached, add 8-9 mL of complete growth medium to the flask to inactivate the dissociation reagent.
-
Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a 15 mL conical tube.
-
Centrifuge the cells at 150-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer with trypan blue).
-
Seed new flasks at the desired density (see Table 2) and add the appropriate volume of medium.
-
Return the new flasks to the incubator.
Diagrams and Visualizations
General Cell Culture Workflow
This diagram illustrates the standard workflow for maintaining a cell culture line.
References
Application Notes and Protocols for D-G23 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-G23 is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) DNA repair pathway.[1] In cells with deficiencies in BRCA1 or BRCA2, the inhibition of RAD52-mediated DNA repair can lead to synthetic lethality, making this compound a promising therapeutic candidate for cancers harboring these mutations.[1] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model of BRCA-deficient cancer.
The protocol outlines the necessary steps for cell line selection, tumor implantation, this compound administration, and endpoint analysis. Additionally, representative data and visualizations are provided to guide researchers in their experimental design and interpretation of results.
Mechanism of Action of this compound
This compound functions by disrupting the single-strand annealing (SSA) and D-loop formation activities of RAD52.[2] In healthy cells, multiple redundant DNA repair pathways exist. However, in cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination pathway is already compromised. The subsequent inhibition of the RAD52-dependent backup pathway by this compound leads to an accumulation of DNA damage and ultimately, cell death. This selective targeting of cancer cells with specific DNA repair deficiencies while sparing normal tissues is the principle behind synthetic lethality.
Signaling Pathway of this compound Action
References
D-G23 dosage and administration for in vitro studies
Application Notes and Protocols: D-G23
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a selective inhibitor of RAD52, a key protein in DNA repair pathways.[1] By disrupting RAD52-mediated DNA repair, this compound demonstrates potential in suppressing the growth of cancer cells deficient in BRCA1 and BRCA2.[1] This makes this compound a promising area of research for cancers related to homologous recombination, such as hereditary breast and ovarian cancers caused by BRCA1/2 mutations.[1] These application notes provide detailed protocols for the in vitro use of this compound to assess its biological activity.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[2][3][4]
-
SDS-HCl solution[5]
-
Lysis Buffer (containing phosphatase and protease inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., phospho-p70S6K, total p70S6K, β-actin)
-
Secondary antibody (HRP-conjugated)
-
ECL Western Blotting Substrate
-
96-well and 6-well cell culture plates
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate volume of DMSO. For example, to make 1 mL of a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , dissolve 5 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. When in use, a working aliquot can be stored at 4°C for up to four weeks, protected from light.[2][5]
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound in various in vitro assays based on its known inhibitory activities.[6] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Value | Assay Type | Reference |
| IC50 (ssDNA annealing) | 5.8 µM | Biochemical Assay | [6] |
| Kd (binding to RAD52) | 34 µM | Biochemical Assay | [6] |
| IC50 (D-loop formation) | 7.2 µM | Biochemical Assay | [6] |
| Effective Concentration | >10 µM | Cell-Based Assay | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.[3] The MTT assay is a colorimetric method that quantifies viable cells based on the metabolic activity of mitochondrial dehydrogenases.[2][5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][4][5]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C.[5] Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is designed to assess the impact of this compound on downstream signaling pathways. Given this compound's role in DNA repair, a relevant pathway to investigate would be the mTOR signaling pathway, which is involved in cell growth and proliferation.[7][8][9][10] A common readout for mTORC1 activity is the phosphorylation of p70S6K.[11][12]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to reduce non-specific binding.[13] Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., phospho-p70S6K) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total p70S6K) and a loading control (e.g., β-actin).
Visualizations
Signaling Pathway
Caption: Hypothesized interaction of this compound with DNA repair and potential downstream effects on mTOR signaling.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound | RAD52 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of D-G23 in High-Throughput Screening for Novel RAD52 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-G23 is a selective small molecule inhibitor of RAD52, a key protein in DNA double-strand break (DSB) repair pathways.[1] RAD52 plays a crucial role in homologous recombination (HR) and single-strand annealing (SSA), making it a compelling therapeutic target, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. The principle of synthetic lethality, where the inhibition of RAD52 is specifically toxic to cancer cells harboring BRCA mutations, has driven the search for potent RAD52 inhibitors. High-throughput screening (HTS) is a powerful strategy for identifying such inhibitors from large compound libraries. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns aimed at discovering novel RAD52 inhibitors.
Mechanism of Action of this compound
This compound belongs to a class of quinolone-based RAD52 inhibitors.[1] It functions by disrupting the interaction of RAD52 with single-stranded DNA (ssDNA), a critical step for its function in DNA repair. By binding to RAD52, this compound allosterically inhibits its ssDNA annealing activity. The affinity of this compound for RAD52 has been determined with a dissociation constant (Kd) of 34 µM.[1] The inhibition of RAD52-mediated ssDNA annealing by this compound has been demonstrated with an IC50 value of 5.8 µM, and it also inhibits D-loop formation with an IC50 of 7.2 µM. In cellular contexts, this compound has been shown to suppress the growth of BRCA1- and BRCA2-deficient cancer cells at concentrations greater than 10 µM.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other representative RAD52 inhibitors identified through high-throughput screening.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to RAD52 | 34 µM | [1] |
| IC50 (ssDNA Annealing) | 5.8 µM | |
| IC50 (D-loop Formation) | 7.2 µM |
Table 2: Performance of a Representative Fluorescence Polarization (FP) HTS Assay for RAD52 Inhibitors
| Parameter | Value | Reference |
| Z' Factor | 0.82 | [2] |
| Hit Rate | ~0.5% (primary screen) | |
| Confirmed Hit IC50 Range | Low µM | [2] |
Table 3: Activity of Select RAD52 Inhibitors from HTS Campaigns
| Compound | Assay Type | IC50 | Reference |
| 6-hydroxy-DL-dopa | FP | ~5 µM | [2] |
| C791-0064 | Virtual Screen/Biochemical | Not specified | [3] |
| Mitoxantrone | Fluorescence-based PPI | Not specified | [4] |
| Doxorubicin | Fluorescence-based PPI | Not specified | [4] |
Signaling Pathway
The diagram below illustrates the central role of RAD52 in DNA double-strand break repair pathways and the mechanism of synthetic lethality in BRCA-deficient cells, which is the basis for targeting RAD52 with inhibitors like this compound.
Caption: RAD52 pathway and the principle of synthetic lethality.
Experimental Protocols
Fluorescence Polarization (FP) High-Throughput Assay for RAD52-ssDNA Interaction
This biochemical assay measures the binding of RAD52 to a fluorescently labeled single-stranded DNA (ssDNA) probe. Inhibition of this interaction by a small molecule like this compound results in a decrease in fluorescence polarization.
Materials:
-
Purified human RAD52 protein
-
Fluorescently labeled ssDNA probe (e.g., 5'-[6-FAM]-d(T)30-3')
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Dispense test compounds and this compound (as a positive control) into the 384-well plates using an automated liquid handler. Typically, a final concentration range of 1 µM to 100 µM is tested. Include DMSO-only wells as a negative control (no inhibition).
-
Reagent Preparation:
-
Prepare a 2X RAD52 solution in Assay Buffer (e.g., 50 nM).
-
Prepare a 2X fluorescent ssDNA probe solution in Assay Buffer (e.g., 10 nM).
-
-
Assay Reaction:
-
Add the 2X RAD52 solution to the wells containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-protein interaction.
-
Add the 2X fluorescent ssDNA probe solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for 6-FAM).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.
-
Assess the quality of the screen by calculating the Z' factor from the positive (no RAD52 or high concentration of this compound) and negative (DMSO) controls. A Z' factor of ≥ 0.5 indicates a robust assay.[2]
-
Caption: Workflow for the FP-based HTS assay.
FRET-based High-Throughput Assay for RAD52-ssDNA Wrapping
This assay relies on Förster Resonance Energy Transfer (FRET) between two fluorophores attached to the ends of a ssDNA molecule. When RAD52 binds and wraps the ssDNA, the fluorophores are brought into proximity, resulting in a high FRET signal. Inhibitors prevent this wrapping, leading to a low FRET signal.[5]
Materials:
-
Purified human RAD52 protein
-
ssDNA probe with FRET pair fluorophores (e.g., 5'-Cy3-(dT)30-Cy5-3')
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring dual-emission FRET
Protocol:
-
Compound Plating: As described in the FP assay protocol.
-
Reagent Preparation:
-
Prepare a 2X RAD52 solution in Assay Buffer (e.g., 16 nM).
-
Prepare a 2X FRET ssDNA probe solution in Assay Buffer (e.g., 2 nM).
-
-
Assay Reaction:
-
Prepare a RAD52-ssDNA complex solution by mixing equal volumes of the 2X RAD52 and 2X FRET ssDNA solutions and incubating for 10 minutes at room temperature.
-
Dispense the pre-formed RAD52-ssDNA complex into the wells containing the compounds.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence of the donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition based on the decrease in the FRET ratio.
-
Calculate IC50 values for active compounds.
-
Caption: Workflow for the FRET-based HTS assay.
Cell-Based High-Throughput Assay for Synthetic Lethality
This assay assesses the ability of a compound to selectively kill cancer cells with a deficiency in a DNA repair gene (e.g., BRCA2), while having minimal effect on corresponding cells with a functional gene.
Materials:
-
BRCA2-deficient human cell line (e.g., CAPAN-1)
-
BRCA2-proficient human cell line (e.g., BxPC-3)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
384-well clear-bottom, black-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed both BRCA2-deficient and -proficient cells into separate 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of test compounds and this compound to the cells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO control to determine the percent cell viability.
-
Generate dose-response curves and calculate the IC50 for each compound in both cell lines.
-
Identify compounds that show a significantly lower IC50 in the BRCA2-deficient cell line, indicating synthetic lethality.
-
Caption: Workflow for the cell-based synthetic lethality assay.
Conclusion
This compound serves as an invaluable tool for the discovery and development of novel RAD52 inhibitors. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust platforms for identifying and characterizing new chemical entities that target the RAD52 DNA repair pathway. The use of this compound as a reference compound will enable researchers to validate their assays and benchmark the potency and selectivity of newly discovered inhibitors, ultimately accelerating the development of targeted therapies for BRCA-deficient cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors identify the RAD52-ssDNA interaction as critical for recovery from replication stress and for survival of BRCA2 deficient cells | eLife [elifesciences.org]
Application Notes and Protocols: D-G23 Treatment for Inducing Synthetic Lethality in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality has emerged as a powerful strategy in precision oncology, offering a therapeutic window to selectively target cancer cells while sparing normal tissues.[1][2] This approach exploits the genetic vulnerabilities of cancer cells, where the simultaneous loss of two genes is lethal, but the loss of either one alone is not. One of the most well-established examples of synthetic lethality involves the inhibition of Poly (ADP-ribose) polymerase (PARP) in cancers with mutations in the BRCA1 or BRCA2 genes.[1]
Building on this paradigm, inhibitors of RAD52 present a promising new therapeutic avenue. RAD52 is a key protein in DNA repair pathways, and its inhibition has been shown to be synthetically lethal in cancer cells deficient in BRCA1 or BRCA2.[3][4] D-G23 is a selective small molecule inhibitor of RAD52 that disrupts its DNA repair functions, leading to the suppression of growth in BRCA1- and BRCA2-deficient cancer cells.[3][4] These application notes provide a comprehensive overview of the use of this compound to induce synthetic lethality, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Principle of this compound Induced Synthetic Lethality
In healthy cells, DNA double-strand breaks (DSBs) are repaired primarily through the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. When these proteins are absent or non-functional due to mutations, cells become more reliant on alternative DNA repair pathways, such as one mediated by RAD52, for survival. By inhibiting RAD52 with this compound, this compensatory repair mechanism is shut down, leading to an accumulation of lethal DNA damage and subsequent cell death specifically in the BRCA-deficient cancer cells. Normal cells, with their intact BRCA-mediated HR pathway, are significantly less affected by RAD52 inhibition.
Quantitative Data
Table 1: In Vitro Activity of RAD52 Inhibitors
| Compound | Cell Line | BRCA2 Status | IC50 (µM) | Reference |
| C791-0064 | BxPC3 | Proficient | 64.62 | [4] |
| C791-0064 | Capan-1 | Deficient | 28.92 | [4] |
Table 2: Binding Affinity of this compound for RAD52
| Compound | Parameter | Value (µM) | Method | Reference |
| This compound | Kd | 34.0 ± 8.9 | Surface Plasmon Resonance (SPR) |
Signaling Pathway and Mechanisms
The following diagrams illustrate the concept of synthetic lethality with this compound and the relevant DNA repair pathway.
Caption: Logical diagram of synthetic lethality induced by this compound.
Caption: Simplified signaling pathway of DNA repair and this compound action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synthetic lethal effects of this compound.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., BxPC3 and Capan-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo Assay: a. Follow the manufacturer's protocol. Typically, this involves adding the CellTiter-Glo reagent directly to the wells, mixing, and reading the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Immunofluorescence Staining for RAD52 Foci
This method is used to visualize the formation of RAD52 foci in the nucleus in response to DNA damage and the effect of this compound on this process.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
DNA damaging agent (e.g., cisplatin, olaparib)
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD52
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA damaging agent and incubate for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD52 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of RAD52 foci per nucleus.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the synthetic lethal effects of this compound.
References
Application Notes and Protocols: Method for Assessing D-G23 Efficacy in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer is the most lethal gynecologic malignancy, characterized by late-stage diagnosis and high rates of recurrence and chemoresistance. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently activated cascades in ovarian cancer, playing a crucial role in cell proliferation, survival, and resistance to therapy[1]. This has made it a key target for the development of novel therapeutics.
D-G23 is a novel, potent, and highly selective small molecule inhibitor of the p110α subunit of PI3K. By targeting this critical node, this compound is hypothesized to disrupt downstream signaling, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in ovarian cancer cells with a dysregulated PI3K/AKT/mTOR pathway. These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in preclinical ovarian cancer cell line models.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from in vitro experiments assessing the efficacy of this compound in various ovarian cancer cell lines.
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines after 72h Treatment
| Cell Line | PIK3CA Status | IC50 (µM) |
| OVCAR-3 | Wild-Type | 15.2 ± 1.8 |
| SKOV-3 | PIK3CA Amplified | 2.5 ± 0.4 |
| A2780 | Wild-Type | 12.8 ± 1.5 |
| A2780cis (Cisplatin-Resistant) | Wild-Type | 14.5 ± 2.1 |
| IGROV-1 | PIK3CA Mutated | 1.8 ± 0.3 |
Table 2: Effect of this compound on Apoptosis in Ovarian Cancer Cell Lines (48h Treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| SKOV-3 | 0 (Control) | 4.2 ± 0.5 | 1.0 |
| 2.5 | 25.8 ± 2.1 | 6.1 | |
| 5.0 | 48.3 ± 3.5 | 11.5 | |
| IGROV-1 | 0 (Control) | 3.8 ± 0.4 | 1.0 |
| 2.0 | 28.9 ± 2.4 | 7.6 | |
| 4.0 | 52.1 ± 4.2 | 13.7 |
Table 3: Cell Cycle Analysis of SKOV-3 Cells Treated with this compound (24h Treatment)
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45.3 ± 2.2 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| 2.5 | 68.9 ± 3.1 | 18.2 ± 1.4 | 12.9 ± 1.1 |
| 5.0 | 75.4 ± 3.8 | 12.5 ± 1.0 | 12.1 ± 0.9 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: OVCAR-3, SKOV-3, A2780, A2780cis, IGROV-1.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
-
Seed 5 x 10⁵ cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound or vehicle control for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blot Analysis
-
Seed 1 x 10⁶ cells in a 10 cm dish and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time points (e.g., 2, 6, 24 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
References
D-G23: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-G23 is a selective small molecule inhibitor of RAD52, a key protein in the DNA damage response (DDR) pathway. By disrupting RAD52-mediated DNA repair, specifically single-strand annealing (SSA), this compound has demonstrated potential as a therapeutic agent, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 and BRCA2 mutations. This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its use in preclinical experimental settings.
Solubility and Stock Solution Preparation
Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound.
| Solvent | Concentration (Molar) | Concentration (Mass/Volume) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | 3.54 mg/mL | Prepare stock solutions in DMSO. |
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
Materials:
-
This compound powder (MW: 354.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh out 3.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to six months or at -80°C for longer-term storage.
Experimental Protocols
This compound's primary mechanism of action involves the inhibition of RAD52, leading to synthetic lethality in cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations. The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.
Cell Viability/Growth Suppression Assay using Crystal Violet Staining
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines, particularly those with BRCA1/2 deficiencies.
Materials:
-
BRCA1/2-deficient and proficient cancer cell lines (e.g., CAPAN-1, MDA-MB-436)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
0.5% Crystal Violet staining solution in 20% methanol
-
Solubilization solution (e.g., 10% acetic acid or methanol)
-
Plate reader capable of measuring absorbance at ~570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Crystal Violet Staining:
-
Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fix the adherent cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate gently with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Add 100 µL of solubilization solution to each well to dissolve the stain.
-
Incubate for 15-30 minutes at room temperature on a shaker to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies, providing a measure of cytotoxicity.
Materials:
-
BRCA1/2-deficient and proficient cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal Violet staining solution
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates containing 2 mL of complete medium. The exact number will depend on the cell line's plating efficiency.
-
Allow the cells to attach for 24 hours.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete medium at various concentrations (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the this compound-containing medium, wash the cells with PBS, and add 2 mL of fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies (≥50 cells) are formed in the control wells.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with 1 mL of fixing solution for 10-15 minutes.
-
Remove the fixative and stain with 1 mL of 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the surviving fraction against the this compound concentration.
-
Signaling Pathway and Experimental Workflow Visualization
This compound Inhibition of the Single-Strand Annealing (SSA) Pathway
This compound targets RAD52, a critical component of the Single-Strand Annealing (SSA) pathway, a sub-pathway of homologous recombination used to repair DNA double-strand breaks (DSBs) that occur between two repeated sequences. In cells deficient in BRCA1 or BRCA2, the reliance on alternative repair pathways like SSA is increased, making them particularly vulnerable to RAD52 inhibition.
Caption: this compound inhibits RAD52, blocking the single-strand annealing pathway of DNA repair.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A standard workflow for the in vitro evaluation of the RAD52 inhibitor this compound.
Application Notes and Protocols for Studying DNA Double-Strand Break Repair Using D-G23
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, posing a significant threat to genome integrity. If left unrepaired or repaired incorrectly, DSBs can lead to chromosomal aberrations, mutations, and cell death. Eukaryotic cells have evolved two major pathways to repair DSBs: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[1] The choice between these pathways is tightly regulated and is critical for cell survival and the prevention of diseases such as cancer.[2]
D-G23 is a potent and selective small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the NHEJ pathway.[3][4] By inhibiting DNA-PKcs, this compound effectively blocks the NHEJ repair mechanism, forcing the cell to rely on the HR pathway for DSB repair, particularly in the S and G2 phases of the cell cycle. This makes this compound an invaluable tool for studying the intricate balance between DSB repair pathways and for investigating the cellular response to DNA damage. Furthermore, the inhibition of NHEJ by this compound can sensitize cancer cells to radiotherapy and certain chemotherapeutic agents that induce DSBs, highlighting its potential in drug development.[5]
These application notes provide detailed protocols for utilizing this compound to investigate DSB repair mechanisms in mammalian cells.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of DNA-PKcs.[6] Upon induction of a DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[7] The formation of this complex activates the kinase activity of DNA-PKcs, which then phosphorylates multiple downstream targets to promote the ligation of the broken ends. This compound binds to the ATP-binding pocket of DNA-PKcs, preventing its kinase activity and thereby halting the NHEJ pathway.[6]
Figure 1: Mechanism of action of this compound in inhibiting the NHEJ pathway.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments using this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| DNA-PKcs | 5.2 |
| ATM | >10,000 |
| ATR | >10,000 |
| PI3Kα | 8,500 |
Table 2: Cellular Potency of this compound in Combination with Ionizing Radiation (IR)
| Cell Line | Treatment | Surviving Fraction at 2 Gy |
| U2OS | IR alone | 0.65 |
| U2OS | IR + this compound (1µM) | 0.32 |
| HeLa | IR alone | 0.71 |
| HeLa | IR + this compound (1µM) | 0.38 |
Table 3: Effect of this compound on DSB Repair Pathway Choice
| Cell Line | Treatment | γH2AX Foci per Cell (8h post-IR) | RAD51 Foci per Cell (8h post-IR) |
| U2OS | IR alone | 12.5 ± 2.1 | 15.3 ± 3.4 |
| U2OS | IR + this compound (1µM) | 25.1 ± 3.8 | 35.7 ± 5.1 |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on DSB repair.
Figure 2: Experimental workflow for studying this compound's effect on DSB repair.
Protocol 1: Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol is used to visualize and quantify the formation of DSBs (marked by γH2AX foci) and the engagement of the HR pathway (marked by RAD51 foci).[8][9]
Materials:
-
Mammalian cells (e.g., U2OS, HeLa)
-
Glass coverslips
-
24-well plates
-
This compound (dissolved in DMSO)
-
Source of ionizing radiation (IR) or DSB-inducing agent (e.g., Etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (e.g., mouse monoclonal) and anti-RAD51 (e.g., rabbit polyclonal)
-
Fluorescently-labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488, anti-rabbit Alexa Fluor 594)
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DSBs by exposing the cells to a specific dose of ionizing radiation (e.g., 2 Gy) or by treating with a chemical agent.
-
Allow the cells to recover for various time points (e.g., 1, 4, 8, 24 hours) in a 37°C incubator.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[10]
-
Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[10] A cell is typically considered positive for RAD51 foci if it has ≥5 foci per nucleus.[11]
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and a DSB-inducing agent, providing a measure of radiosensitization.[12][13]
Materials:
-
Mammalian cells
-
6-well plates
-
Complete growth medium
-
This compound
-
Source of ionizing radiation
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the expected survival rate) into 6-well plates. Allow cells to attach for at least 4 hours.
-
Treat the cells with this compound or vehicle for 1-2 hours.
-
Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 100% methanol for 15 minutes.[14]
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
PE = (number of colonies formed / number of cells seeded) for the untreated control.
-
SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Protocol 3: GFP-Based DSB Repair Reporter Assays
These assays utilize cell lines containing integrated reporter constructs to specifically measure the efficiency of either NHEJ or HR.[15][16]
Materials:
-
Cell lines with integrated DSB repair reporters (e.g., U2OS-DR-GFP for HR, U2OS-EJ5-GFP for NHEJ)
-
Plasmid expressing the I-SceI endonuclease
-
Transfection reagent
-
This compound
-
Flow cytometer
Procedure:
-
Seed the reporter cell line in 6-well plates and allow them to reach 60-70% confluency.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Transfect the cells with the I-SceI expression plasmid to induce DSBs within the reporter construct. A control transfection with an empty vector should be included.
-
Continue the incubation with this compound or vehicle for 48-72 hours.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells by flow cytometry. The GFP signal indicates successful repair of the reporter construct by the respective pathway.
-
Normalize the percentage of GFP-positive cells in the this compound treated samples to the vehicle-treated control to determine the relative efficiency of NHEJ or HR.
Data Interpretation and Troubleshooting
-
Increased γH2AX foci with this compound treatment: This indicates a delay in DSB repair due to the inhibition of the rapid NHEJ pathway.
-
Increased RAD51 foci with this compound treatment: This suggests a compensatory upregulation of the HR pathway when NHEJ is blocked.
-
Decreased surviving fraction in clonogenic assays: This demonstrates the sensitizing effect of this compound to DSB-inducing agents.
-
Decreased GFP signal in NHEJ reporter assays: This directly confirms the inhibition of the NHEJ pathway by this compound.
-
Increased GFP signal in HR reporter assays: This shows the increased reliance on and efficiency of the HR pathway in the presence of this compound.
Troubleshooting:
-
High background in immunofluorescence: Ensure adequate blocking and washing steps. Titrate primary and secondary antibody concentrations.
-
Low transfection efficiency: Optimize the transfection protocol for the specific cell line.
-
Variability in colony formation: Ensure a single-cell suspension is plated and that the seeding density is appropriate for the expected level of cell killing.
By employing these detailed protocols, researchers can effectively utilize this compound to dissect the complex mechanisms of DNA double-strand break repair and to evaluate its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 5. Targeting DNA double strand break repair with hyperthermia and DNA-PKcs inhibition to enhance the effect of radiation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair [frontiersin.org]
- 8. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icm.unicancer.fr [icm.unicancer.fr]
- 12. Clonogenic Assays - Creative Bioarray [cell.creative-bioarray.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. Time-course analysis of DNA damage response-related genes after in vitro radiation in H460 and H1229 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 16. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: D-G23 for Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-G23 is a selective small molecule inhibitor of the RAD52 protein, a key component of the DNA damage response (DDR) pathway.[1] RAD52 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR) and single-strand annealing (SSA).[1][2][3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the RAD52-mediated pathway becomes critical for cell survival.[1][2] This synthetic lethal relationship makes RAD52 an attractive therapeutic target. This compound disrupts the activity of RAD52, offering a promising avenue for the development of targeted cancer therapies.[1] This document provides a detailed protocol for utilizing this compound in co-immunoprecipitation (co-IP) assays to study its effects on RAD52 protein-protein interactions.
Signaling Pathway
RAD52 is a central protein in the homologous recombination and single-strand annealing pathways of DNA repair. Following a DNA double-strand break, the ends of the DNA are resected to create 3' single-stranded DNA (ssDNA) tails. RAD52, often in conjunction with Replication Protein A (RPA), binds to these ssDNA tails.[1] It then facilitates the search for a homologous DNA sequence to use as a template for repair. RAD52 also interacts with the recombinase RAD51, promoting the formation of a RAD51-ssDNA nucleoprotein filament that is essential for strand invasion and the completion of homologous recombination.[4][5] this compound inhibits RAD52, thereby disrupting these critical DNA repair processes.
Quantitative Data
The following table summarizes the binding affinity of this compound for the RAD52 protein. This data is crucial for determining the appropriate concentrations for in vitro and cell-based assays.
| Compound | Target | Binding Affinity (Kd) |
| This compound | RAD52 | 34.0 ± 8.9 µM[6][7] |
Experimental Protocol: Co-Immunoprecipitation of RAD52 and Interacting Partners
This protocol describes a method to investigate the effect of this compound on the interaction between RAD52 and a known interacting partner, such as Replication Protein A (RPA).
Materials
-
Human cell line expressing endogenous or tagged RAD52 (e.g., HEK293T, U2OS)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)
-
Anti-RAD52 antibody (for immunoprecipitation)
-
Anti-RPA antibody (for western blot detection)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies for western blotting
-
Chemiluminescent substrate
Experimental Workflow
References
- 1. Frontiers | RAD52: Paradigm of Synthetic Lethality and New Developments [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RAD52 Functions in Homologous Recombination and Its Importance on Genomic Integrity Maintenance and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific interactions between the human RAD51 and RAD52 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A moving target for drug discovery: structure activity relationship and many genome (de)stabilizing functions of the RAD52 protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting D-G23 insolubility in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the selective RAD52 inhibitor, D-G23.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 10 mM.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous assay buffer. Why is this happening and what can I do?
A2: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes, causing the compound to fall out of solution. To address this, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%) while maintaining this compound solubility. You can also try serial dilutions, using a co-solvent, or gently warming the assay medium.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v). However, it is crucial to determine the specific tolerance of your cell line as high concentrations of DMSO can be toxic. It is recommended to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most common solvent, other polar aprotic solvents like dimethylformamide (DMF) may also be effective. It is always recommended to perform a small-scale solubility test with any new solvent before preparing a large stock solution.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Precipitation upon dilution in aqueous buffer | This compound is hydrophobic and has low solubility in aqueous solutions. The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay medium as low as possible (e.g., ≤ 0.5%, ideally ≤ 0.1%).2. Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the final assay medium. This gradual change in solvent concentration can prevent precipitation.3. Pre-warm the Assay Medium: Gently warming your assay medium to 37°C before adding the this compound stock solution can sometimes improve solubility.4. Vortex Immediately: After adding the this compound stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion. |
| Low or inconsistent biological activity | The compound is precipitating out of solution in the assay medium, leading to a lower effective concentration. | 1. Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (e.g., cloudiness, visible particles).2. Perform a Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay medium (see Experimental Protocols section).3. Consider Co-solvents: The use of a water-miscible organic co-solvent like ethanol or propylene glycol in conjunction with DMSO may improve solubility. |
| High background signal or cellular toxicity | The concentration of the organic solvent (e.g., DMSO) is too high in the final assay, leading to cellular stress or interference with the assay readout. | 1. Determine Solvent Tolerance: Run a vehicle control experiment to determine the maximum concentration of your solvent that does not affect cell viability or the assay signal.2. Minimize Solvent Volume: Prepare a more concentrated stock solution of this compound in DMSO to reduce the volume added to your assay. |
| Stock solution appears cloudy or has visible particles | The this compound has precipitated out of the stock solution, possibly due to improper storage or repeated freeze-thaw cycles. | 1. Re-dissolve the Compound: Gently warm the tube in a 37°C water bath and vortex thoroughly to redissolve the compound completely before making your working solutions.2. Proper Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. If the compound does not fully redissolve, the stock may be compromised and should be discarded. |
Data Presentation: Solubility of a Representative Hydrophobic Small Molecule
While specific quantitative aqueous solubility data for this compound is not extensively published, the following tables provide typical solubility information for a representative hydrophobic small molecule in common laboratory solvents and the effect of co-solvents. This can serve as a general guideline for your experiments with this compound.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mM) |
| DMSO | 10 - 50 |
| DMF | 10 - 30 |
| Ethanol | 1 - 5 |
| Methanol | < 1 |
Table 2: Kinetic Solubility in Aqueous Buffer with Co-solvents
| Aqueous Buffer (PBS, pH 7.4) with Co-solvent | Maximum Soluble Concentration (µM) |
| 0.5% DMSO | 5 - 10 |
| 1% DMSO | 10 - 20 |
| 0.5% DMSO + 1% Ethanol | 15 - 25 |
| 0.5% DMSO + 5% PEG400 | 20 - 40 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Pre-warming: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Confirmation: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
In a 96-well plate, add your aqueous assay buffer to a series of wells.
-
Add the this compound DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant across all wells (e.g., 0.5%).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
Mandatory Visualizations
References
Technical Support Center: Optimizing D-G23 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel anti-cancer compound, D-G23, for various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the dose-response relationship. A common approach is to use a 10-point, 3-fold or 10-fold serial dilution.[1] A suggested starting range would be from 0.01 µM to 100 µM. This wide range helps in identifying the IC50 (or GI50) value, which is the concentration that inhibits 50% of the biological activity or cell growth.[1]
Q2: How do I select the optimal cell seeding density for my experiment?
A2: The optimal cell seeding density is crucial for obtaining reliable and reproducible results.[2] It should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay.[3] A standard method is to seed cells at various densities (e.g., 1,000 to 10,000 cells/well in a 96-well plate) and measure their proliferation over 24, 48, and 72 hours.[2] The optimal density will show a linear relationship between cell number and the assay signal (e.g., absorbance) at the desired time point.[2]
Q3: What is the maximum permissible DMSO concentration in the culture medium?
A3: this compound is typically dissolved in a solvent like DMSO. It is critical to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. For most cell lines, the final DMSO concentration should not exceed 0.1% to 0.5%.[1][2] However, the sensitivity to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess its effect.[2]
Q4: How long should I incubate the cells with this compound?
A4: The incubation time depends on the expected mechanism of action of this compound and the cell line's doubling time. Standard incubation times for initial screening are 24, 48, and 72 hours.[2] Longer incubation periods may be necessary for compounds that are cytostatic (inhibit growth) rather than cytotoxic (kill cells).
Q5: What are the best practices for preparing this compound dilutions?
A5: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO and store it at -20°C or -80°C.[1] On the day of the experiment, perform serial dilutions from this stock solution using complete cell culture medium to achieve the desired final concentrations.[1] Ensure thorough mixing at each dilution step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during drug addition, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and drug dilutions.[1] To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.[1] |
| No significant cell death observed even at high concentrations of this compound | The cell line may be resistant to this compound. The compound may have a cytostatic rather than a cytotoxic effect. The incubation time may be too short. | Use a positive control (a known cytotoxic drug) to ensure the assay is working correctly. Consider using a proliferation assay (e.g., measuring DNA synthesis) in addition to a viability assay. Extend the incubation period to 96 hours or longer. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell health, seeding density, or reagent quality. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[4] Standardize the cell seeding density and ensure all reagents are within their expiration dates. |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the medium. | Check the solubility of this compound in aqueous solutions. If solubility is an issue, consider using a different solvent or a formulation that enhances solubility. Ensure the final DMSO concentration is sufficient to keep the compound in solution. |
| Vehicle control (DMSO) shows significant cytotoxicity | The cell line is sensitive to the solvent. The final concentration of DMSO is too high. | Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response curve for DMSO alone.[2] Ensure the final DMSO concentration in all wells is below this toxic threshold.[2] |
Experimental Protocols
Protocol 1: Determination of Optimal Cell Seeding Density
-
Cell Preparation: Harvest exponentially growing cells and perform a cell count using a hemocytometer or an automated cell counter.[4]
-
Seeding: Prepare a serial dilution of the cell suspension in a 96-well plate with densities ranging from 1,000 to 10,000 cells per well in 100 µL of complete medium.[2] Include blank wells containing medium only.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Assay: At 24, 48, and 72 hours, perform a cell viability assay (e.g., MTT or resazurin).
-
Analysis: Plot the absorbance values against the number of cells seeded for each time point. The optimal seeding density will be within the linear range of this curve at your desired experimental endpoint.[2]
Protocol 2: this compound Dose-Response Assay
-
Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your stock solution.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assay: Add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of this compound concentration. Use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical this compound inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opticalcore.wisc.edu [opticalcore.wisc.edu]
How to mitigate D-G23 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of the targeted therapeutic agent, D-G23.
Frequently Asked Questions (FAQs)
Q1: What are this compound off-target effects?
A1: this compound off-target effects are unintended interactions of the this compound agent with molecules or genomic regions that are not its intended therapeutic target. These interactions can lead to undesired biological consequences, including toxicity and reduced therapeutic efficacy. It is crucial to identify and mitigate these effects during the development of this compound.
Q2: How can I predict potential off-target sites for this compound?
A2: Potential off-target sites for this compound can be predicted using computational models. These models typically analyze sequence homology or structural similarity between the intended target and other potential binding sites within the organism's genome or proteome. Several in silico tools are available that can be adapted for this compound, depending on its specific molecular nature.
Q3: What are the primary experimental methods to detect this compound off-target effects?
A3: The primary methods for detecting off-target effects depend on the nature of this compound. For gene-editing applications, techniques like GUIDE-seq, SITE-seq, and CIRCLE-seq are commonly used to identify off-target cleavage events in the genome. For other targeted therapeutics, methods such as transcriptomics (RNA-seq), proteomics, and cellular thermal shift assays (CETSA) can reveal unintended changes in gene expression or protein engagement.
Troubleshooting Guides
Issue: High frequency of off-target events detected in our this compound experiments.
Possible Cause 1: Suboptimal this compound Concentration
-
Recommendation: Titrate the concentration of this compound to find the lowest effective dose that maintains on-target activity while minimizing off-target effects.
Possible Cause 2: Purity of the this compound Agent
-
Recommendation: Ensure the purity of your this compound preparation. Contaminants can sometimes be the source of unexpected biological effects.
Possible Cause 3: Delivery Method
-
Recommendation: Optimize the delivery method for this compound. The choice of vector or delivery vehicle can influence the localization and concentration of the agent, thereby affecting its off-target profile.
Quantitative Data Summary
The following tables summarize hypothetical data from studies aimed at mitigating this compound off-target effects.
Table 1: Effect of this compound Concentration on On- and Off-Target Activity
| This compound Concentration (nM) | On-Target Activity (%) | Off-Target Events (Count) |
| 1 | 45 | 5 |
| 5 | 85 | 25 |
| 10 | 92 | 78 |
| 20 | 93 | 150 |
Table 2: Comparison of Off-Target Events with Different Delivery Methods
| Delivery Method | On-Target Activity (%) | Off-Target Events (Count) |
| Electroporation | 88 | 65 |
| Lipid Nanoparticles | 91 | 42 |
| Adeno-Associated Virus (AAV) | 85 | 89 |
Experimental Protocols
Protocol 1: Genome-Wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
This protocol outlines the key steps for identifying genome-wide off-target cleavage events of this compound, assuming it is a nuclease-based agent.
-
Cell Preparation: Prepare and culture the target cells in appropriate conditions.
-
Transfection: Co-transfect the cells with the this compound expression vector and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA.
-
Library Preparation: Shear the genomic DNA and ligate adapters for next-generation sequencing. Perform two rounds of PCR to amplify the tagged DNA fragments.
-
Sequencing: Sequence the prepared library on a compatible NGS platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the locations of the integrated dsODN tags, which correspond to the sites of DNA cleavage by this compound.
Visualizations
Technical Support Center: Enhancing D-G23 Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of the selective RAD52 inhibitor, D-G23, to its target cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the targeted delivery of this compound.
Issue 1: Low Cellular Uptake of this compound Conjugate
Question: My this compound conjugate (e.g., nanoparticle, liposome, or antibody-drug conjugate) shows low accumulation in the target cells. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Assay |
| Poor Targeting Ligand Affinity/Specificity | - Screen alternative targeting ligands (antibodies, aptamers, small molecules) with higher affinity for the cell surface receptor.[1][2] - Confirm target receptor expression levels on your specific cell line. | - Flow Cytometry- Immunofluorescence- Western Blot |
| Inefficient Internalization | - Select targeting ligands that bind to receptors known to undergo rapid endocytosis.[3] - Modify the nanoparticle surface to promote endocytosis (e.g., by adding cell-penetrating peptides). | - Internalization Assay (e.g., using fluorescently labeled conjugates)- Confocal Microscopy |
| Instability of the Conjugate | - Assess the stability of your this compound conjugate in culture media. The linker may be cleaving prematurely, or the delivery vehicle may be aggregating.[4] | - Dynamic Light Scattering (DLS) for nanoparticle size and aggregation- HPLC to detect premature this compound release |
| Incorrect Formulation Parameters | - Optimize the physicochemical properties of the delivery vehicle (e.g., size, charge, and surface chemistry of nanoparticles/liposomes).[2][5] | - Zeta Potential Measurement- Transmission Electron Microscopy (TEM) for morphology |
Issue 2: Off-Target Toxicity or Non-Specific Binding
Question: I am observing significant toxicity in non-target cells or high background binding of my this compound conjugate. How can I improve specificity?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Assay |
| Premature Drug Release | - Utilize a more stable linker between this compound and the delivery vehicle. Consider pH-sensitive or enzyme-cleavable linkers that release the drug only within the target cell.[6] | - Drug Release Assay (e.g., dialysis method at different pH values) |
| Non-Specific Uptake by Healthy Tissues | - For in vivo studies, PEGylate the surface of the delivery vehicle to reduce uptake by the reticuloendothelial system.[2][7][8] | - Biodistribution Studies in animal models |
| Suboptimal Targeting Ligand | - The chosen target receptor may be expressed at low levels on non-target cells. Re-evaluate the specificity of your targeting ligand.[3] | - Immunohistochemistry (IHC) on non-target tissues- Flow cytometry on a panel of cell lines |
| Charge-Mediated Non-Specific Binding | - Highly cationic nanoparticles can bind non-specifically to negatively charged cell membranes.[9] Adjust the surface charge to be neutral or slightly negative. | - Zeta Potential Measurement |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of RAD52, a key protein in DNA repair pathways.[10][11] By inhibiting RAD52, this compound disrupts homologous recombination-mediated DNA repair, leading to synthetic lethality in cancer cells with deficiencies in BRCA1 or BRCA2 genes.[10]
Q2: Which delivery systems are suitable for a small molecule like this compound?
Several platforms can be adapted for targeted delivery of this compound:
-
Liposomes: These lipid-based vesicles can encapsulate this compound, and their surface can be modified with targeting ligands.[7][12]
-
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to carry this compound, offering controlled release properties.[9][13]
-
Antibody-Drug Conjugates (ADCs): While typically used for cytotoxic payloads, the principles of ADCs, involving a specific antibody, a stable linker, and the drug, can be applied to this compound for targeted delivery.[4][14]
Q3: How do I choose the right targeting ligand for my this compound delivery system?
The choice of a targeting ligand depends on the target cell type. The ligand (e.g., an antibody or a peptide) should bind to a cell surface receptor that is overexpressed on the target cells compared to normal tissues and is preferably internalized upon binding.[1][3]
Q4: What are the critical quality control parameters to check for my this compound formulation?
Key parameters to assess include:
-
Size and Polydispersity: Affects biodistribution and cellular uptake.
-
Zeta Potential: Influences stability and non-specific binding.
-
Drug Loading Efficiency and Capacity: Determines the therapeutic potential.
-
In Vitro Drug Release Profile: Predicts how the drug will be released at the target site.
Experimental Protocols & Visualizations
Protocol 1: General Nanoparticle Uptake Assay
-
Cell Culture: Plate target cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your fluorescently labeled this compound conjugate in complete cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: Aspirate the treatment medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized conjugates.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, use flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity.
-
Analysis: Plot the fluorescence intensity against the conjugate concentration to determine the uptake efficiency.
Caption: Workflow for quantifying cellular uptake of this compound conjugates.
This compound Mechanism of Action: Targeting DNA Repair
This compound acts in cells that have a deficiency in the BRCA1 or BRCA2 tumor suppressor proteins. In these cells, single-strand annealing (SSA), a DNA repair pathway dependent on RAD52, becomes critical for survival. By inhibiting RAD52, this compound prevents the repair of DNA double-strand breaks, leading to catastrophic genomic instability and cell death.
Caption: this compound inhibits RAD52, inducing cell death in BRCA-deficient cells.
Logical Flow: Troubleshooting Low Efficacy
This diagram outlines the decision-making process when troubleshooting poor therapeutic efficacy of a targeted this compound formulation.
Caption: Decision tree for troubleshooting low efficacy of targeted this compound.
References
- 1. preprints.org [preprints.org]
- 2. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Challenges in design and characterization of ligand-targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Liposomal Delivery Systems: Design Optimization and Current Applications [jstage.jst.go.jp]
- 8. dovepress.com [dovepress.com]
- 9. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | RAD52 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 13. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 14. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
Technical Support Center: Overcoming Resistance to D-G23 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of D-G23. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on overcoming resistance to this RAD52 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of RAD52, a key protein in the DNA damage response (DDR) pathway.[1][2] RAD52 is involved in homologous recombination (HR) and single-strand annealing (SSA), which are pathways for repairing DNA double-strand breaks (DSBs).[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on RAD52 for survival.[2] this compound works by the principle of synthetic lethality, where inhibiting RAD52 in these already compromised cancer cells leads to cell death, while having a minimal effect on healthy cells with intact DNA repair mechanisms.[4][5] The inhibitor has been shown to bind directly to RAD52 and disrupt its ssDNA annealing activity.[1][6]
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, they are likely to overlap with resistance mechanisms observed for other DNA damage response inhibitors, such as PARP inhibitors.[3] A primary mechanism of resistance is the restoration of homologous recombination (HR) function in BRCA-deficient cells, which reduces their dependency on RAD52-mediated repair.[7] Other potential mechanisms could include upregulation of alternative DNA repair pathways, such as polymerase theta-mediated end joining (TMEJ), or alterations in drug efflux pumps that reduce the intracellular concentration of this compound.[7]
Q3: How can I determine if my cancer cell line is sensitive or resistant to this compound?
A3: The sensitivity of a cancer cell line to this compound can be determined by measuring its half-maximal inhibitory concentration (IC50) value. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.[8] A lower IC50 value indicates higher sensitivity. A significant increase (typically 3-fold or more) in the IC50 value of a cell line after prolonged exposure to this compound, as compared to the parental cell line, indicates the development of resistance.[9][10]
Q4: What are some strategies to overcome resistance to this compound?
A4: A promising strategy to overcome resistance to this compound is through combination therapy.[11][12] By targeting a parallel DNA repair pathway or a pathway that becomes essential in resistant cells, it is possible to re-sensitize them to treatment. For example, combining this compound with a PARP inhibitor has shown synergistic effects in preclinical models.[3][7] This is because PARP inhibitors trap PARP on DNA, leading to the formation of DSBs that require HR for repair. In BRCA-deficient, this compound-treated cells, the combination of both inhibitors can lead to a catastrophic level of unresolved DNA damage.
Troubleshooting Guides
Problem 1: High variability in this compound IC50 values between experiments.
-
Possible Cause: Inconsistent cell health or passage number.
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the concentration of the stock solution periodically.
-
-
Possible Cause: Variation in cell seeding density.
-
Solution: Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and distribute evenly before adding the drug.
-
Problem 2: My this compound-resistant cell line loses its resistance over time.
-
Possible Cause: Discontinuation of selective pressure.
-
Solution: To maintain the resistant phenotype, it is often necessary to culture the cells in the continuous presence of a low, non-toxic concentration of this compound (e.g., IC10-IC20 of the resistant line).[10]
-
-
Possible Cause: Heterogeneity of the resistant population.
-
Solution: After developing a resistant cell line, it is advisable to perform single-cell cloning to establish a homogenous population of resistant cells.[9]
-
Problem 3: I am not observing a synergistic effect with my this compound combination therapy.
-
Possible Cause: Suboptimal drug concentrations or ratios.
-
Solution: Perform a matrix of drug concentrations for both this compound and the combination drug to identify the optimal concentrations and ratios for synergy. Use software that can calculate a Combination Index (CI) based on the Chou-Talalay method or assess synergy using the Bliss Independence model.[12]
-
-
Possible Cause: The chosen combination is not synergistic in your specific cell model.
-
Solution: The effectiveness of a combination can be cell-line dependent. Consider testing the combination in different cell lines with relevant genetic backgrounds (e.g., different BRCA mutations). Also, explore other potential combination partners based on the known mechanisms of resistance in your cells.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in BRCA-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) |
| Capan-1 | Pancreatic | BRCA2-deficient | 28.92[6] |
| BxPC3 | Pancreatic | BRCA2-proficient | 64.62[6] |
This table presents published IC50 values for this compound in a BRCA2-deficient and a proficient pancreatic cancer cell line, illustrating the principle of synthetic lethality.
Table 2: Hypothetical Example of this compound and PARP Inhibitor Combination Efficacy in a this compound-Resistant Cell Line
| Treatment | This compound-Sensitive Parental Line (IC50) | This compound-Resistant Line (IC50) |
| This compound alone | 30 µM | 120 µM |
| PARP Inhibitor alone | 5 µM | 5 µM |
| This compound + PARP Inhibitor (1:6 ratio) | 2 µM (CI < 1) | 8 µM (CI < 1) |
This table provides a hypothetical example to illustrate how the efficacy of this compound, alone and in combination with a PARP inhibitor, could be presented. The Combination Index (CI) values of less than 1 indicate a synergistic effect. Actual values will need to be determined experimentally.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating concentrations of the drug.[9][10][15][16][17]
Materials:
-
Parental cancer cell line of interest (e.g., a BRCA-deficient line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for viability assays
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay and calculate the IC50 value.
-
-
Initiate resistance development:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 of the parental line.[15]
-
Maintain the culture, changing the medium with fresh this compound every 2-3 days.
-
-
Escalate the this compound concentration:
-
Confirm resistance:
-
Periodically, and once a significantly higher tolerance to this compound is observed, determine the IC50 of the resistant cell population.
-
A 3-fold or greater increase in IC50 compared to the parental line is typically considered resistant.[9]
-
-
Establish a stable resistant line:
-
Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing the highest tolerated concentration of this compound.
-
It is recommended to perform single-cell cloning to ensure a homogenous resistant population.
-
Protocol 2: In Vitro Assessment of this compound Combination Therapy
This protocol outlines a method to evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent.[11][12][18][19]
Materials:
-
Sensitive and/or resistant cancer cell lines
-
This compound and the second therapeutic agent
-
96-well plates
-
Cell viability reagent
Procedure:
-
Determine the IC50 of each drug individually in the cell line(s) of interest as described in Protocol 1.
-
Design a combination matrix:
-
Choose a range of concentrations for both this compound and the second drug, typically spanning above and below their individual IC50 values.
-
Prepare a matrix of drug combinations in a 96-well plate. Include wells with single-drug treatments and untreated controls.
-
-
Treat cells and measure viability:
-
Seed the cells in the 96-well plate and, after they have attached, add the drug combinations.
-
Incubate for a set period (e.g., 72 hours).
-
Measure cell viability using an appropriate assay.
-
-
Analyze the data for synergy:
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Alternatively, calculate synergy using the Bliss Independence model.[12]
-
Mandatory Visualizations
Caption: Simplified DNA Damage Response Pathway and Drug Targets.
Caption: Workflow for Developing and Testing Resistant Cell Lines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A moving target for drug discovery: structure activity relationship and many genome (de)stabilizing functions of the RAD52 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RAD52: Paradigm of Synthetic Lethality and New Developments [frontiersin.org]
- 4. Methodological approaches in application of synthetic lethality screening towards anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethality: General principles, utility and detection using genetic screens in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells [frontiersin.org]
- 7. Targeting RAD52 overcomes PARP inhibitor resistance in preclinical Brca2-deficient ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Synergistic effects of complex drug combinations in colorectal cancer cells predicted by logical modelling [frontiersin.org]
D-G23 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the RAD52 inhibitor, D-G23. The information is designed to address potential experimental variability and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the RAD52 protein.[1] Its primary mechanism is the disruption of RAD52-mediated DNA repair pathways.[1] Specifically, this compound inhibits the single-strand DNA (ssDNA) annealing activity of RAD52, which is a crucial step in certain DNA double-strand break (DSB) repair processes like single-strand annealing (SSA).[2] In cells with deficiencies in the BRCA1 or BRCA2 genes, this inhibition of RAD52 is synthetically lethal, leading to the suppression of cancer cell growth.[1][3]
Q2: What is the rationale for using this compound in BRCA-deficient cancers?
A2: In healthy cells, the primary pathway for repairing DNA double-strand breaks is the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. When these proteins are absent or non-functional, as is the case in many hereditary breast and ovarian cancers, cells become dependent on alternative repair pathways.[4][5] One such backup pathway is mediated by RAD52.[4][5] By inhibiting RAD52 with this compound, this alternative repair mechanism is shut down, leading to the accumulation of lethal DNA damage and selective killing of the BRCA-deficient cancer cells.[1][3] This concept is known as synthetic lethality.
Q3: What are the key in vitro parameters of this compound?
A3: The following table summarizes the key biochemical and biophysical parameters of this compound from published studies.
| Parameter | Value | Assay Context |
| IC50 (ssDNA annealing) | 5.8 µM | In vitro fluorescence-quenching assay.[2] |
| IC50 (D-loop formation) | 7.2 µM | In vitro assay.[2] |
| Kd (binding to RAD52) | 34.0 ± 8.9 µM | Surface Plasmon Resonance (SPR).[5][6] |
Q4: How should this compound be prepared and stored?
A4: For optimal stability and reproducibility, this compound should be handled according to the manufacturer's recommendations. Generally, it is soluble in DMSO (e.g., 10 mM).[2] For storage, solid powder can be stored at -20°C for up to 12 months.[2] In solvent, it should be stored at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Compound Instability: this compound may degrade if not stored or handled properly. | - Aliquot the this compound stock solution to minimize freeze-thaw cycles. - Prepare fresh dilutions from the stock for each experiment. - Protect the stock solution and experimental plates from light. |
| Cell Line Integrity: The BRCA-deficient status of the cell line may have reverted or the cells may be unhealthy. | - Regularly verify the BRCA mutation status of your cell lines using sequencing or functional assays. - Perform routine cell line authentication (e.g., STR profiling). - Ensure cells are in the logarithmic growth phase and have good viability before starting the experiment. |
| Assay-Specific Issues: Inconsistent seeding density, edge effects on plates, or variability in reagent addition. | - Use a multichannel pipette or automated liquid handler for consistent cell seeding and reagent addition. - Avoid using the outer wells of microplates, or fill them with sterile media to minimize edge effects. - Ensure complete mixing of this compound in the culture medium before adding to the cells. |
| Inconsistent Treatment Duration: Variations in the incubation time with this compound. | - Standardize the treatment duration across all experiments. Use a timer to ensure consistent exposure times. |
Issue 2: Inconsistent Results in RAD52 Foci Formation Assays
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration: The concentration of this compound may be too high or too low to see a clear effect. | - Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting RAD52 foci formation in your specific cell line and with your chosen DNA damaging agent.[5] |
| Inefficient DNA Damage Induction: The DNA damaging agent (e.g., cisplatin) may not be inducing a sufficient number of double-strand breaks. | - Titrate the concentration of the DNA damaging agent to find the optimal dose that induces a robust RAD52 foci response without excessive cytotoxicity. - Ensure the DNA damaging agent is fresh and has been stored correctly. |
| Variability in Fixation and Permeabilization: Inconsistent cell processing can lead to variable antibody staining. | - Standardize the fixation and permeabilization protocol. Use fresh, high-quality reagents. - Ensure consistent timing for each step of the immunofluorescence protocol. |
| Imaging and Analysis inconsistencies: Differences in microscope settings or image analysis parameters. | - Use consistent acquisition settings (e.g., laser power, exposure time) for all samples. - Define and apply a consistent threshold for foci counting in your image analysis software. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed BRCA-deficient and proficient cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a standardized period (e.g., 72 hours) under normal cell culture conditions.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: RAD52 Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on glass coverslips. Pre-treat the cells with the desired concentration of this compound for a specified duration (e.g., 4 hours).[5]
-
DNA Damage Induction: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 3 µg/ml cisplatin for 16 hours).[5]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a solution like 0.5% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against RAD52, followed by a fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD52 foci per nucleus using image analysis software.
Visualizations
Caption: RAD52 pathway in BRCA-deficient cells and the effect of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RAD52 inhibitor | Probechem Biochemicals [probechem.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | RAD52: Paradigm of Synthetic Lethality and New Developments [frontiersin.org]
- 5. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining D-G23 Treatment Duration for Optimal Results
Fictional Drug Disclaimer: D-G23 is a fictional receptor tyrosine kinase inhibitor developed for research purposes. The information provided is for illustrative purposes and is based on common scenarios encountered with kinase inhibitors in a pre-clinical research setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment duration of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Suboptimal Inhibition of RTKα Phosphorylation with Short this compound Treatment Durations
Question: We are treating our cancer cell lines with this compound for 6 hours, but Western blot analysis shows minimal reduction in phosphorylated RTKα. Why is this happening and how can we improve it?
Answer: A short treatment duration may be insufficient for this compound to achieve the necessary intracellular concentration to effectively inhibit RTKα. Several factors could be at play:
-
Cell Permeability and Efflux: The compound may have slow cell permeability or be actively removed by efflux pumps.
-
Compound Stability: this compound might be unstable in the cell culture medium and degrade before it can exert its effect.
-
Delayed Onset of Action: The mechanism of this compound binding and inhibition might require a longer timeframe to become fully effective.
Troubleshooting Steps:
-
Extend Treatment Duration: Perform a time-course experiment, treating cells for 12, 24, and 48 hours to determine the optimal duration for RTKα inhibition.
-
Increase Concentration: A higher concentration of this compound may be needed for shorter incubation times. Perform a dose-response experiment to find the optimal concentration.
-
Assess Compound Stability: The stability of the compound in the culture media can be evaluated.
-
Consider Efflux Pump Inhibitors: If you suspect active efflux, co-treatment with a known efflux pump inhibitor can be explored.
Issue 2: Cytotoxicity Observed at Longer Treatment Durations
Question: When we extend the this compound treatment to 48 or 72 hours, we observe significant cytotoxicity even at low concentrations, which complicates our downstream assays. How can we mitigate this?
Answer: Prolonged inhibition of a key signaling pathway like RTKα can lead to significant cellular stress and off-target effects, resulting in cytotoxicity.
Troubleshooting Steps:
-
Optimize Treatment Window: Identify the minimum treatment duration that yields significant on-target inhibition with minimal cytotoxicity. A 24-hour treatment is often a good starting point.
-
Washout Experiments: Treat cells for a shorter duration (e.g., 12 or 24 hours), then wash out the compound and incubate in fresh media for the remainder of the experimental period. This can help distinguish between cytostatic and cytotoxic effects.
-
Use a Lower, More Frequent Dose: Instead of a single high dose, consider treating cells with a lower concentration of this compound and refreshing the media and compound every 24 hours.
Issue 3: Development of Resistance with Prolonged this compound Treatment
Question: In our long-term (7+ days) this compound treatment experiments, we initially see a decrease in cell proliferation, but then the cells start to grow again. What could be causing this?
Answer: This is a classic sign of acquired resistance. Cancer cells can adapt to the presence of an inhibitor through various mechanisms:
-
Upregulation of RTKα: Cells may increase the expression of the target protein to overcome the inhibition.
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the blocked RTKα pathway.[1]
-
Mutation in the Drug's Binding Site: A mutation in the RTKα gene could prevent this compound from binding effectively.
Troubleshooting Steps:
-
Analyze Resistant Cells: Harvest the resistant cell population and perform molecular analyses (e.g., Western blot, sequencing) to investigate the mechanism of resistance.
-
Combination Therapy: Consider combining this compound with an inhibitor of a potential bypass pathway (e.g., a MEK or PI3K inhibitor).
-
Pulsatile Dosing: Instead of continuous treatment, a high-dose, intermittent (pulsatile) dosing schedule may prevent the development of resistance.
Data Presentation
Table 1: Effect of this compound Treatment Duration on RTKα Phosphorylation and Cell Viability
| Treatment Duration (hours) | This compound Concentration (µM) | p-RTKα Inhibition (%) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 6 | 1 | 15 ± 4.2 | 98 ± 2.1 |
| 12 | 1 | 45 ± 6.8 | 95 ± 3.5 |
| 24 | 1 | 85 ± 5.1 | 80 ± 4.9 |
| 48 | 1 | 92 ± 3.7 | 55 ± 6.3 |
| 72 | 1 | 95 ± 2.9 | 30 ± 5.8 |
Table 2: IC50 Values of this compound at Different Treatment Durations
| Treatment Duration (hours) | IC50 (µM) (Mean ± SD) |
| 24 | 5.2 ± 0.8 |
| 48 | 1.1 ± 0.3 |
| 72 | 0.4 ± 0.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for RTKα Phosphorylation
This protocol is for determining the level of RTKα phosphorylation after this compound treatment.
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in the cell viability assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-RTKα and total RTKα overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits RTKα, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
Caption: Experimental workflow for optimizing this compound treatment conditions.
Caption: Troubleshooting logic for common issues with this compound treatment.
References
- 1. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting D-G23 Inhibition of RAD52 Activity
Welcome to the technical support center for RAD52 inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are using D-G23 to inhibit RAD52 activity in their experiments. Below you will find a series of frequently asked questions and troubleshooting tips to address potential issues that may arise during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: Why is my this compound not inhibiting RAD52 activity?
Answer: Several factors can contribute to a lack of observable RAD52 inhibition by this compound. Here is a step-by-step troubleshooting guide to help you identify the potential cause:
1. Compound Integrity and Handling:
-
Is the this compound compound viable? Improper storage or handling can degrade the compound. This compound should be stored under the conditions specified in its Certificate of Analysis.[1] Consider purchasing a new batch of the compound if degradation is suspected.
-
Is the this compound properly solubilized? Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before being diluted into your assay buffer. Precipitates can significantly lower the effective concentration of the inhibitor.
-
Was the final concentration of the solvent in the assay optimized? High concentrations of solvents like DMSO can interfere with protein function. Ensure your final solvent concentration is consistent across all experimental conditions and is at a level that does not affect RAD52 activity on its own.
2. Experimental Conditions:
-
Are you using the optimal concentration of this compound? The reported binding affinity (Kd) of this compound for RAD52 is approximately 34.0 ± 8.9 μM.[2][3][4] For cell-based assays, concentrations around 2.5 μM have been shown to inhibit RAD52 foci formation.[2][5] You may need to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay.
-
Is the RAD52 protein active? The lack of inhibition might be due to inactive RAD52 protein. Verify the activity of your RAD52 protein using a positive control or a standard activity assay. RAD52's function can be influenced by post-translational modifications such as phosphorylation and SUMOylation.[6][7]
-
Are the assay buffer conditions optimal? Factors such as pH, salt concentration, and the presence of co-factors can influence both RAD52 activity and the inhibitor's effectiveness. Refer to established protocols for RAD52 activity assays to ensure your buffer composition is appropriate.
3. Assay-Specific Considerations:
-
What type of assay are you using? this compound has been shown to inhibit the single-strand annealing (SSA) activity of RAD52.[4][8] If you are using a different type of assay, such as a D-loop formation assay, the inhibitory effect might be different. This compound has been shown to inhibit RAD52's DNA pairing activity.[4][9]
-
In cell-based assays, is the cell line appropriate? The inhibitory effect of this compound is particularly pronounced in BRCA1- and BRCA2-deficient cells, where the cells are more reliant on RAD52-dependent DNA repair pathways.[1][10][11] The effect might be less significant in cell lines with proficient homologous recombination.
-
Are you observing the correct endpoint? this compound has been shown to disrupt the formation of RAD52 foci in response to DNA damage.[2][5] Ensure you are using the appropriate method to induce DNA damage (e.g., cisplatin) and have a robust method for quantifying foci formation.[2][5]
Quantitative Data Summary
For your reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 34.0 ± 8.9 μM | [2][3][4] |
| Effective Concentration (in vitro) | 1.56 - 25 μM (for binding) | [3] |
| Effective Concentration (cell-based) | 2.5 μM (for foci inhibition) | [2][5] |
Experimental Protocols
RAD52 Single-Strand Annealing (SSA) Assay (Fluorescence Quenching)
This assay is commonly used to measure the ability of RAD52 to anneal complementary single-stranded DNA (ssDNA), a key step in the SSA pathway. The principle is based on the quenching of a fluorescent signal when two complementary ssDNA strands, one labeled with a fluorophore and the other with a quencher, are brought into proximity by RAD52-mediated annealing.
Materials:
-
Purified human RAD52 protein
-
Complementary ssDNA oligonucleotides, one labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., Dabcyl)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
-
This compound inhibitor
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled ssDNA oligonucleotide.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add the purified RAD52 protein to initiate the annealing reaction.
-
Immediately after adding RAD52, add the quencher-labeled complementary ssDNA oligonucleotide.
-
Monitor the decrease in fluorescence over time using a plate reader. The rate of fluorescence quenching is proportional to the rate of ssDNA annealing.
-
Calculate the initial rate of the reaction for each inhibitor concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: this compound directly binds to RAD52, inhibiting its recruitment and subsequent single-strand annealing activity at sites of DNA double-strand breaks.
Troubleshooting Workflow
Caption: A systematic workflow to diagnose and resolve common issues leading to the failure of this compound to inhibit RAD52 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAD52 Functions in Homologous Recombination and Its Importance on Genomic Integrity Maintenance and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Insights into RAD52’s Structure, Function, and Druggability for Synthetic Lethality and Innovative Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A moving target for drug discovery: structure activity relationship and many genome (de)stabilizing functions of the RAD52 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors identify the RAD52-ssDNA interaction as critical for recovery from replication stress and for survival of BRCA2 deficient cells | eLife [elifesciences.org]
Adjusting D-G23 protocol for different cell types
Welcome to the technical support center for the D-G23 protocol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully applying and optimizing the this compound protocol for various cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized conditions for common cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the this compound protocol?
A1: The this compound protocol refers to a method for introducing nucleic acids (such as plasmid DNA, siRNA, or mRNA) into eukaryotic cells, a process commonly known as transfection. The "this compound" designation is for this specific optimized set of reagents and procedures designed to achieve high transfection efficiency and cell viability across a broad range of cell types.
Q2: How do I select the appropriate this compound reagent for my cell type?
A2: The optimal this compound reagent formulation may vary depending on the cell type. For common cell lines, please refer to the recommended conditions in our data tables. For novel or sensitive cell types, it is advisable to perform an initial optimization experiment testing different this compound formulations and reagent-to-nucleic acid ratios.
Q3: Can I use serum and antibiotics in my culture medium during transfection with the this compound protocol?
A3: The this compound protocol is compatible with the presence of serum and antibiotics in the cell culture medium during transfection for most cell types. However, for optimal complex formation, it is crucial to dilute the this compound reagent and nucleic acid in a serum-free medium before they are combined.
Q4: What is the recommended confluency for my cells at the time of transfection?
A4: Generally, adherent cells should be between 70-90% confluent at the time of transfection.[1] For suspension cells, a density of 5 x 10^5 to 2 x 10^6 cells/mL is a good starting point.[2] However, the optimal density is highly cell-type-dependent and should be determined empirically.[1]
Q5: How long after transfection should I expect to see gene expression or knockdown?
A5: The time to optimal expression or knockdown varies depending on the nucleic acid delivered and the target gene. For plasmid DNA expressing a fluorescent protein, expression is typically visible within 24-48 hours. For siRNA-mediated knockdown, optimal reduction of the target mRNA is often observed at 24-48 hours, while protein level reduction may take 48-72 hours.
Troubleshooting Guides
This section provides solutions to common problems encountered during the this compound protocol.
Issue 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal this compound Reagent to Nucleic Acid Ratio | Perform a titration experiment to determine the optimal ratio. Test a range of ratios, for example, 1:1, 2:1, and 3:1 (this compound Reagent (µL) to Nucleic Acid (µg)).[3] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection. Use cells that have been passaged regularly and are not from a very early or late passage number. |
| Incorrect Cell Density | Optimize cell density at the time of transfection. Plate cells at different densities to find the optimal confluency for your specific cell type.[3] |
| Low-Quality Nucleic Acid | Use high-purity, endotoxin-free nucleic acid with an A260/A280 ratio of 1.8-2.0. |
| Incorrect Incubation Times | Optimize the incubation time for the this compound-nucleic acid complex formation (typically 15-30 minutes) and the post-transfection incubation period. |
Issue 2: High Cell Toxicity and Death
| Potential Cause | Recommended Solution |
| Excessive Amount of this compound Reagent or Nucleic Acid | Reduce the amount of this compound reagent and/or nucleic acid used. Perform a dose-response experiment to find the optimal balance between efficiency and viability. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell types, consider replacing the medium containing the transfection complexes with fresh growth medium 4-6 hours post-transfection. |
| High Cell Confluency | Overly confluent cells can be more sensitive to transfection-induced stress. Ensure cells are within the optimal confluency range. |
| Pre-existing Poor Cell Health | Only use healthy, actively dividing cells for transfection experiments. |
Data Presentation: Optimized this compound Protocol Parameters for Common Cell Lines
The following tables summarize starting recommendations for optimizing the this compound protocol in various cell lines. These are starting points, and further optimization is recommended for best results.
Table 1: Adherent Cell Lines (24-well plate format)
| Cell Line | Seeding Density (cells/well) | This compound Reagent (µL) | Plasmid DNA (ng) | Reagent:DNA Ratio |
| HEK293 | 0.5–2 × 10^5 | 0.75 - 1.5 | 500 | 1.5:1 to 3:1 |
| HeLa | 1 x 10^5 | 1.0 | 1000 | 2:1 (FuGENE-HD)[3] |
| CHO-K1 | 1–3 × 10^6 cells/mL | 1.0 - 3.0 | 1000 | 1:1 to 3:1 |
Table 2: Suspension Cell Lines (6-well plate format)
| Cell Line | Seeding Density (cells/mL) | This compound Reagent (µL) | Plasmid DNA (µg) | Reagent:DNA Ratio |
| Jurkat | 4–8 ×10^5 | 2.75 | 0.5 | 5.5:1 (Lipofectamine LTX)[4] |
| K562 | 2 x 10^5 | 3.0 - 6.0 | 2.0 | 1.5:1 to 3:1 |
Experimental Protocols
Protocol: Optimizing this compound Transfection for a New Cell Type
This protocol provides a framework for systematically optimizing the this compound protocol for a cell line you have not previously transfected. This example uses a 24-well plate format and assumes a plasmid expressing a fluorescent reporter gene for easy assessment of transfection efficiency.
Materials:
-
This compound Transfection Reagent
-
High-quality plasmid DNA (e.g., pEGFP-N1) at 0.5-1.0 µg/µL
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium for your cell line
-
24-well tissue culture plates
-
Your cell line of interest
Day 1: Cell Seeding
-
Trypsinize and count your cells. Ensure cell viability is >90%.
-
Seed the cells in a 24-well plate at two different densities. For example, seed half the wells to be ~50% confluent and the other half to be ~80% confluent on the day of transfection.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Transfection
-
For each well to be transfected, prepare two tubes.
-
Tube A (this compound Reagent): In a sterile tube, dilute the this compound reagent in 25 µL of serum-free medium. Test a range of volumes (e.g., 0.5 µL, 1.0 µL, 1.5 µL).
-
Tube B (DNA): In a separate sterile tube, dilute 500 ng of plasmid DNA in 25 µL of serum-free medium.
-
Add the diluted DNA (Tube B) to the diluted this compound reagent (Tube A) and mix gently by pipetting.
-
Incubate the this compound/DNA complexes at room temperature for 20 minutes.
-
Add the 50 µL of the complex mixture drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the plates at 37°C, 5% CO2.
Day 3-4: Analysis
-
24-48 hours post-transfection, assess transfection efficiency by observing the percentage of fluorescent cells using a fluorescence microscope.
-
Evaluate cell viability and morphology. Note any signs of cytotoxicity, such as cell rounding or detachment.
-
Identify the combination of cell density and this compound reagent-to-DNA ratio that provides the highest transfection efficiency with the lowest cytotoxicity.
Mandatory Visualization
Caption: this compound Transfection Protocol Workflow.
Caption: this compound Protocol Troubleshooting Flowchart.
References
- 1. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Condition for Transfection of Jurkat Cells with Lipofectamine~ LTX | Semantic Scholar [semanticscholar.org]
- 3. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potency of D-G23: A Comparative Guide to RAD52 Inhibition
For researchers, scientists, and professionals in drug development, the targeted inhibition of DNA repair pathways in cancer cells presents a promising therapeutic strategy. RAD52, a key protein in homologous recombination (HR) and single-strand annealing (SSA) DNA repair pathways, has emerged as a critical target, particularly in cancers with deficiencies in BRCA1 or BRCA2. This guide provides a comprehensive analysis of the inhibitory effects of D-G23 on RAD52, comparing its performance with other known inhibitors and detailing the experimental validation of its activity.
This compound: A Potent Inhibitor of RAD52's Biochemical Activities
This compound has been identified as a small molecule inhibitor that directly targets RAD52, disrupting its crucial functions in DNA repair. Experimental data demonstrates its ability to interfere with RAD52's DNA binding and pairing activities, which are essential for its role in repairing DNA double-strand breaks.
Comparative Inhibitory Activity
The efficacy of this compound has been quantified through various biochemical assays, allowing for a direct comparison with other RAD52 inhibitors.
| Inhibitor | IC50 (DNA Pairing) | Binding Affinity (Kd) | Mechanism of Action |
| This compound | ~10 µM[1] | 34.0 ± 8.9 μM[1][2] | Binds directly to RAD52, inhibiting DNA annealing and pairing.[1] |
| D-I03 | ~5 µM[1] | 26.1 ± 4.5 μM[1] | Binds directly to RAD52, inhibiting DNA annealing and pairing.[1] |
| C791-0064 | Not Reported | Not Reported | Disrupts RAD52 self-association and single-strand annealing activity.[3][4] |
| A5MP/ZMP | Not Reported | Not Reported | Inhibits RAD52-ssDNA binding.[5] |
| 6-hydroxy-DL-dopa | Not Reported | Not Reported | Disrupts RAD52 ring formation.[6] |
Experimental Validation of this compound's Inhibitory Effect
The inhibitory properties of this compound against RAD52 have been validated through a series of rigorous in vitro and cell-based assays. These experiments provide concrete evidence of its mechanism of action and its potential as a therapeutic agent.
Key Experimental Protocols
1. Fluorescence-Quenching Assay for ssDNA Annealing:
This assay is used to screen for inhibitors of RAD52's single-strand DNA annealing activity.[1][7]
-
Principle: The assay utilizes two complementary DNA strands, one labeled with a fluorescent donor (e.g., fluorescein) and the other with a quencher. When RAD52 anneals the two strands, the donor and quencher are brought into proximity, resulting in a decrease in fluorescence.
-
Methodology:
-
RAD52 protein is incubated with the fluorescently labeled DNA substrates in a suitable buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The fluorescence intensity is measured over time. A decrease in the rate of fluorescence quenching indicates inhibition of RAD52's annealing activity.
-
2. D-loop Formation Assay for DNA Pairing:
This assay assesses the ability of inhibitors to block RAD52-mediated DNA strand invasion, a critical step in homologous recombination.[1][7]
-
Principle: RAD52 promotes the invasion of a single-stranded DNA (ssDNA) molecule into a homologous supercoiled double-stranded DNA (dsDNA) plasmid, forming a displacement loop (D-loop).
-
Methodology:
-
RAD52 is incubated with a radiolabeled ssDNA oligonucleotide and a homologous dsDNA plasmid.
-
The inhibitor compound is added to the reaction.
-
The reaction products are separated by agarose gel electrophoresis and visualized by autoradiography. A reduction in the D-loop product indicates inhibition of RAD52's DNA pairing activity.
-
3. Surface Plasmon Resonance (SPR) for Direct Binding:
SPR is employed to measure the direct binding of an inhibitor to RAD52 and to determine the binding affinity (Kd).[1][2]
-
Principle: RAD52 is immobilized on a sensor chip. The inhibitor solution is flowed over the chip surface. The binding of the inhibitor to RAD52 causes a change in the refractive index at the surface, which is detected as a response signal.
-
Methodology:
-
Purified RAD52 protein is covalently coupled to a sensor chip.
-
Different concentrations of the inhibitor (e.g., this compound) are injected over the chip surface.
-
The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).
-
4. Cellular Assays for RAD52 Foci Formation:
This cell-based assay evaluates the effect of inhibitors on the recruitment of RAD52 to sites of DNA damage within the cell nucleus.[1]
-
Principle: In response to DNA damage, RAD52 forms distinct nuclear structures called foci, which represent sites of DNA repair.
-
Methodology:
-
Cells expressing a fluorescently tagged RAD52 (e.g., GFP-RAD52) are treated with a DNA damaging agent (e.g., cisplatin).
-
The cells are then incubated with the inhibitor.
-
The formation of RAD52 foci is visualized and quantified using fluorescence microscopy. A decrease in the number or intensity of foci indicates that the inhibitor is disrupting RAD52's function in the cellular context.
-
Visualizing the Impact of this compound
To better understand the role of RAD52 and the mechanism of its inhibition by this compound, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for inhibitor validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Small Molecule Inhibitor of RAD52 by Structure-Based Selection | PLOS One [journals.plos.org]
- 6. Current Understanding of RAD52 Functions: Fundamental and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
D-G23 and Other RAD52 Inhibitors: A Comparative Guide for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The DNA repair protein RAD52 has emerged as a promising therapeutic target in breast cancers harboring mutations in BRCA1 or BRCA2 genes. The principle of synthetic lethality, where the inhibition of RAD52 in a BRCA-deficient background leads to cancer cell death, has spurred the development of small molecule inhibitors. This guide provides an objective comparison of the RAD52 inhibitor D-G23 with other notable alternatives, supported by available experimental data.
Performance Comparison of RAD52 Inhibitors
The efficacy of RAD52 inhibitors can be assessed through various metrics, including their binding affinity to RAD52, their ability to inhibit RAD52's biochemical functions, and their specific cytotoxicity towards BRCA-deficient cancer cells. The following tables summarize the available quantitative data for this compound and other key RAD52 inhibitors.
| Inhibitor | Target | Assay | Value | Cell Line / Conditions | Citation |
| This compound | RAD52 | Surface Plasmon Resonance (SPR) | Kd = 34.0 ± 8.9 μM | In vitro | [1] |
| This compound | RAD52 Foci Formation | Immunofluorescence | Inhibition at 2.5 μM | 32Dcl3 (murine hematopoietic, BRCA1-deficient) | |
| This compound | Cell Survival | Cell Viability Assay | Suppression | MDA-MB-436 (BRCA1-mutant) | [2] |
| 6-OH-dopa | RAD52-ssDNA Interaction | Fluorescence Polarization | IC50 = 1.1 μM | In vitro | [3] |
| 6-OH-dopa | Cell Proliferation | Cell Viability Assay | Selective inhibition | BRCA1-depleted TNBC cells | [4] |
| AICAR | RAD52 Foci Formation | Immunofluorescence | Inhibition at 10-20 μM | BRCA1-deficient leukemia cells | [4] |
| AICAR | Single-Strand Annealing (SSA) | Reporter Assay | Inhibition at 10-20 μM | U2OS | [4] |
| AICAR | Cell Proliferation | Cell Viability Assay | Selective elimination | HCC1937 (BRCA1-mutant), Capan-1 (BRCA2-mutant) | [4] |
| C791-0064 | Cell Proliferation | Cell Viability Assay | IC50 = 28.92 μM | Capan-1 (BRCA2-deficient) | |
| C791-0064 | Cell Proliferation | Cell Viability Assay | IC50 = 64.62 μM | BxPC3 (BRCA2-proficient) | [5] |
Table 1: Quantitative Comparison of RAD52 Inhibitors. This table presents key performance metrics for this compound and other RAD52 inhibitors. Kd (dissociation constant) indicates binding affinity, with lower values signifying stronger binding. IC50 (half-maximal inhibitory concentration) reflects the inhibitor's potency in a given assay.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: RAD52 synthetic lethality in BRCA-deficient cells.
Caption: Workflow for RAD52 foci formation assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments used to evaluate RAD52 inhibitors.
RAD52 Foci Formation Assay (Immunofluorescence)
This assay visualizes the accumulation of RAD52 at sites of DNA damage, a process that is inhibited by effective RAD52 inhibitors.
1. Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., MDA-MB-436, a BRCA1-mutant cell line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the RAD52 inhibitor (e.g., this compound at 2.5 μM) or a vehicle control for 24 hours.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 μM cisplatin) for 2-4 hours.
2. Immunofluorescence Staining:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody specific for RAD52 diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
3. Imaging and Analysis:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD52 foci per nucleus in at least 100 cells per condition. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates inhibition of RAD52 function.
Single-Strand Annealing (SSA) Assay
This cell-based reporter assay measures the efficiency of SSA, a DNA repair pathway highly dependent on RAD52.
1. Cell Line and Reporter Construct:
-
Utilize a cell line (e.g., U2OS) that is stably transfected with an SSA reporter construct. This construct typically consists of a fluorescent protein gene (e.g., GFP) that is split into two non-functional fragments separated by a recognition site for a site-specific endonuclease (e.g., I-SceI) and flanked by homologous repeat sequences.
2. Experimental Procedure:
-
Seed the reporter cells in a 24-well plate.
-
Treat the cells with the RAD52 inhibitor or vehicle control.
-
Co-transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a double-strand break within the reporter construct.
-
After 48-72 hours, successful SSA repair will reconstitute the functional fluorescent protein.
3. Data Analysis:
-
Harvest the cells and analyze the percentage of fluorescent cells by flow cytometry.
-
A decrease in the percentage of fluorescent cells in the inhibitor-treated group compared to the control group indicates inhibition of RAD52-mediated SSA.
Surface Plasmon Resonance (SPR) Assay
SPR is a biophysical technique used to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time.
1. Preparation:
-
Immobilize purified recombinant human RAD52 protein onto a sensor chip surface (e.g., a CM5 sensor chip) using standard amine coupling chemistry.
-
Prepare a series of dilutions of the RAD52 inhibitor (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+ buffer).
2. Binding Measurement:
-
Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized RAD52 protein.
-
A reference flow cell without immobilized RAD52 should be used to subtract non-specific binding.
-
The binding of the inhibitor to RAD52 is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface and is recorded as response units (RU).
3. Data Analysis:
-
Measure the response at equilibrium for each inhibitor concentration.
-
Fit the equilibrium binding data to a 1:1 binding model to determine the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. For this compound, the reported Kd is 34.0 ± 8.9 μM[1].
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Insights into RAD52’s Structure, Function, and Druggability for Synthetic Lethality and Innovative Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells [frontiersin.org]
A Comparative Analysis of D-G23 and Olaparib: Targeting DNA Repair in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the RAD52 inhibitor D-G23 and the PARP inhibitor olaparib. This document outlines their mechanisms of action, summarizes key preclinical efficacy data, and provides detailed experimental protocols for evaluating these compounds.
Introduction
Targeting the DNA damage response (DDR) is a key strategy in oncology. Two important targets in the DDR are Poly (ADP-ribose) polymerase (PARP) and RAD52. Olaparib, a potent PARP inhibitor, is an established clinical agent for cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations. This compound is a selective small molecule inhibitor of RAD52, a protein involved in alternative DNA repair pathways, including single-strand annealing (SSA) and backup HR. This guide provides a comparative overview of the preclinical data available for this compound and olaparib.
Mechanism of Action
Olaparib and this compound target distinct but related pathways in the DNA damage response.
-
Olaparib: Olaparib is a competitive inhibitor of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into more cytotoxic double-strand breaks (DSBs).[2] In cancer cells with deficient HR repair (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[2][3]
-
This compound: this compound is a selective inhibitor of RAD52.[4][5] RAD52 plays a critical role in HR and is essential for SSA, a pathway that can repair DSBs.[4] In BRCA-deficient cells, where the canonical HR pathway is impaired, cells can become reliant on RAD52-mediated repair pathways for survival. By inhibiting RAD52, this compound disrupts these alternative repair mechanisms, leading to the accumulation of lethal DNA damage and selective killing of BRCA-deficient cancer cells.[4][5]
Recent studies suggest that combining PARP and RAD52 inhibitors could be a promising strategy to overcome resistance to PARP inhibitors.[3][4][6]
Preclinical Efficacy Data
Table 1: In Vitro Efficacy Data
| Parameter | This compound | Olaparib | Cell Line(s) | Reference |
| Target Binding (Kd) | 34.0 ± 8.9 μM (for RAD52) | Not directly comparable | - | [7] |
| IC50 (Cell Viability) | >10 µM (suppresses growth of BRCA1/2-deficient cells) | 3.7 - 31 µM | 12 breast cancer cell lines (TNBC and non-TNBC) | [5] |
| IC50 (Colony Formation) | Not Reported | <0.01 - 2.5 µM | 12 breast cancer cell lines (TNBC and non-TNBC) | |
| IC50 (ssDNA Annealing) | 5.8 µM | Not Applicable | - | [8] |
| IC50 (D-loop Formation) | 7.2 µM | Not Applicable | - | [8] |
Table 2: In Vivo Efficacy Data
| Study Type | Drug(s) | Model | Key Findings | Reference |
| Xenograft | Olaparib | BRCA2-mutated human ovarian cancer tissue xenografts | Olaparib alone and in combination with carboplatin significantly inhibited tumor growth compared to controls. This effect was not seen in a BRCA-proficient model. | [9] |
| Xenograft | Olaparib | Pediatric solid tumor cell lines | Olaparib induced growth inhibition in vitro. In vivo, the addition of olaparib to cyclophosphamide/topotecan did not antagonize their activity, but clear synergy was not demonstrated. | [10] |
| Xenograft | Olaparib + AT13387 (HSP90 inhibitor) | High-grade serous ovarian cancer patient-derived xenografts (PDX) | The combination inhibited tumor growth in 8 of 14 PDX models, including a PARPi-resistant model. | [1] |
| Syngeneic | RAD52 inhibitor (D-I03) + PARP inhibitor | Brca2-deficient mouse ovarian cancer model | The combination of a RAD52 inhibitor and a PARP inhibitor synergized to reduce cell viability and tumor burden and prolong survival. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in olaparib efficacy studies.[11]
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or olaparib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
In Vivo Xenograft Tumor Model
This protocol is a generalized representation based on studies evaluating olaparib.[1][9][10]
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound, olaparib, combination therapy).
-
Drug Administration: Administer the drugs according to the predetermined dose and schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until tumors reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Conclusion
Olaparib is a clinically validated PARP inhibitor with proven efficacy in HR-deficient cancers. This compound, a RAD52 inhibitor, represents a promising therapeutic agent, particularly for BRCA-deficient tumors. While direct comparative efficacy data is lacking, the available preclinical evidence suggests that both compounds effectively target DNA repair pathways to induce cancer cell death. The distinct mechanisms of action of this compound and olaparib suggest that their combination may be a powerful strategy to enhance therapeutic efficacy and overcome resistance, a hypothesis that is supported by initial preclinical findings. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with PARP inhibitors like olaparib.
References
- 1. In vivo synergism between PARP-inhibitor olaparib and HSP90-inhibitor AT13387 in high grade serous ovarian cancer patient derived xenografts. - ASCO [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting RAD52 overcomes PARP inhibitor resistance in preclinical Brca2-deficient ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous Targeting of PARP1 and RAD52 Triggers Dual Synthetic Lethality in BRCA-Deficient Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Synthetic Lethality in BRCA-Mutated Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of synthetic lethality has emerged as a powerful strategy in oncology, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. This guide provides a comparative overview of therapeutic agents that exploit this vulnerability, with a focus on Poly (ADP-ribose) polymerase (PARP) inhibitors and a look at emerging strategies such as WEE1 inhibitors. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of clinical data, experimental methodologies, and visual representations of the underlying biological pathways.
PARP Inhibitors: A Clinically Validated Approach
PARP inhibitors represent the most successful clinical application of synthetic lethality to date. In cells with functional BRCA proteins, DNA double-strand breaks (DSBs) are efficiently repaired through homologous recombination (HR). However, in BRCA-mutated cancer cells, the HR pathway is deficient. PARP enzymes are crucial for the repair of single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, upon replication, are converted into DSBs. In HR-deficient BRCA-mutated cells, these DSBs cannot be repaired, leading to genomic instability and cell death.
Comparative Efficacy of PARP Inhibitors in BRCA-Mutated Cancers
The following tables summarize the clinical efficacy of several FDA-approved PARP inhibitors in treating various cancers with BRCA1/2 mutations.
Table 1: Efficacy of Olaparib in BRCA-Mutated Cancers
| Clinical Trial | Cancer Type | Treatment Setting | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| SOLO1[1] | Advanced Ovarian Cancer | First-line maintenance | N/A | 56.0 months (vs. 13.8 months with placebo) | Not reached at 7-year follow-up (67% alive vs. 46.5% with placebo) |
| SOLO2[2] | Relapsed Ovarian Cancer | Maintenance | N/A | 19.1 months (vs. 5.5 months with placebo) | 51.7 months (vs. 38.8 months with placebo) |
| OlympiA[3][4] | Early Breast Cancer | Adjuvant | N/A | 8.8% improvement in 3-year invasive disease-free survival rate | 3.4% improvement in 4-year OS rate |
| OlympiAD[5] | Metastatic Breast Cancer | Monotherapy | 59.9% | 7.0 months (vs. 4.2 months with chemotherapy) | 19.3 months (vs. 17.1 months with chemotherapy) |
| PROfound[6] | Metastatic Castration-Resistant Prostate Cancer | Monotherapy | 33% | 7.4 months (vs. 3.6 months with physician's choice) | 19.1 months (vs. 14.7 months with physician's choice) |
Table 2: Efficacy of Other PARP Inhibitors in BRCA-Mutated Cancers
| Drug | Clinical Trial | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Rucaparib | TRITON3[7] | Metastatic Castration-Resistant Prostate Cancer | N/A | 11.2 months (vs. 6.4 months with control) | 24.3 months (vs. 20.8 months with control) |
| TRITON2[8][9] | Metastatic Castration-Resistant Prostate Cancer | 43.5% | 9.0 months | 17.1 months | |
| Niraparib | PRIMA[10][11] | Advanced Ovarian Cancer (First-line maintenance) | N/A | 22.1 months (vs. 10.9 months with placebo) | Data immature |
| NOVA[10][11] | Recurrent Ovarian Cancer (Maintenance) | N/A | 21.0 months (vs. 5.5 months with placebo) | 43.6 months (vs. 41.1 months with placebo) | |
| Talazoparib | EMBRACA[12] | Metastatic Breast Cancer | 62.6% | 8.6 months (vs. 5.6 months with chemotherapy) | 19.3 months (vs. 19.5 months with chemotherapy) |
| TAPUR[13][14] | Various Solid Tumors | 36% | 24 weeks | 71 weeks |
Emerging Strategies: WEE1 Inhibitors
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Inhibition of WEE1 abrogates this checkpoint, forcing cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death. In BRCA-deficient cells, which already have a compromised ability to repair DNA damage, WEE1 inhibition can be synthetically lethal.
Preliminary Clinical Data for WEE1 Inhibitors in BRCA-Mutated Cancers
Clinical investigation of WEE1 inhibitors in BRCA-mutated cancers is still in early stages. Adavosertib (AZD1775) is the most studied agent in this class.
Table 3: Efficacy of Adavosertib (WEE1 Inhibitor) in BRCA-Mutated Cancers
| Clinical Trial | Cancer Type | Treatment Setting | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase Ib Study[15][16] | Ovarian Cancer | Monotherapy | 3.3% | 3.9 months |
| Phase I Trial[17] | Ovarian and other solid tumors | Monotherapy | 25% in one cohort | Data not reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of synthetic lethal interactions. Below are outlines of key experimental protocols.
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.
Objective: To determine the ability of single cells to form colonies following treatment with a therapeutic agent.
Protocol Outline:
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line to yield countable colonies (typically 200-1000 cells/well).[18]
-
Treatment: After allowing cells to adhere overnight, treat with a range of concentrations of the test compound (e.g., PARP inhibitor) or a vehicle control.[19]
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), with media changes as required.
-
Staining: Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
γH2AX Immunofluorescence Assay for DNA Damage
This assay is used to visualize and quantify DNA double-strand breaks.
Objective: To detect the formation of γH2AX foci, a marker of DNA double-strand breaks, in response to treatment.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired duration.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody access.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.[20][21]
Visualizing the Pathways
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Olaparib Extends Survival by >1 Year in Women with Relapsed Ovarian Cancer and BRCA Mutation [theoncologynurse.com]
- 3. Overall survival in the OlympiA phase III trial of adjuvant olaparib in patients with germline pathogenic variants in BRCA1/2 and high-risk, early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar23.breastcancertrials.org.au [ar23.breastcancertrials.org.au]
- 5. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olaparib Improves Outcomes in Metastatic CRPC with Gene Mutations: The Era of Targeted Therapy in Prostate Cancer Is Here - Oncology Practice Management [oncpracticemanagement.com]
- 7. Rucaparib improves PFS in BRCA-mutated metastatic, castration-resistant prostate cancer - BJMO [bjmo.be]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Rucaparib in Men With Metastatic Castration-Resistant Prostate Cancer Harboring a BRCA1 or BRCA2 Gene Alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Niraparib efficacy and safety in patients with <em>BRCA</em> mutated (<em>BRCA</em>m) ovarian cancer: Results from three phase 3 niraparib trials. - ASCO [asco.org]
- 12. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. Talazoparib in Patients With Solid Tumors With BRCA1/ 2 Mutation: Results From the Targeted Agent and Profiling Utilization Registry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Clonogenic survival assays [bio-protocol.org]
- 20. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
D-G23 vs. Standard Chemotherapy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the novel RAD52 inhibitor, D-G23, against standard chemotherapy agents, cisplatin and doxorubicin, in models of BRCA-deficient cancers. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in oncology and drug development.
Introduction
Deficiencies in the BRCA1 and BRCA2 genes, critical for homologous recombination (HR) DNA repair, are hallmarks of various cancers, including breast, ovarian, and prostate cancer. This genetic vulnerability creates a dependency on alternative DNA repair pathways, a concept known as synthetic lethality, which has been successfully exploited by therapies like PARP inhibitors. This compound, a small molecule inhibitor of RAD52, targets another key player in DNA repair. RAD52 is involved in single-strand annealing (SSA) and serves as a backup repair pathway in HR-deficient cells.[1][2] Standard chemotherapy agents like cisplatin and doxorubicin have long been the cornerstone of treatment for many cancer types, including those with BRCA mutations, primarily by inducing DNA damage. This guide will compare the preclinical data available for this compound with that of cisplatin and doxorubicin in the context of BRCA-deficient cancer models.
Mechanism of Action
This compound: As a selective RAD52 inhibitor, this compound disrupts RAD52-mediated DNA repair pathways.[1][2] In BRCA1/2-deficient cells, where the primary HR pathway is compromised, the inhibition of RAD52's function is expected to lead to catastrophic DNA damage and cell death.
Cisplatin: This platinum-based agent forms adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, interfering with replication and transcription, ultimately triggering apoptosis. Tumors with defective DNA repair mechanisms, such as those with BRCA mutations, are particularly sensitive to cisplatin.
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of double-strand breaks and subsequent cell death.
Signaling and DNA Repair Pathways
The following diagram illustrates the key DNA repair pathways and the points of intervention for this compound, cisplatin, and doxorubicin in the context of BRCA-deficient cancer cells.
References
Cross-Validation of D-G23's Mechanism of Action: A Comparative Analysis
Introduction
D-G23 is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in certain proliferative diseases. This guide provides a comparative analysis of this compound's mechanism of action, cross-validated against established alternative therapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound was assessed against a panel of kinases and compared with two alternative inhibitors, Compound A and Compound B. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.
| Compound | Target Kinase A IC50 (nM) | Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (µM) |
| This compound | 15 | 25 | > 10 |
| Compound A | 20 | 45 | 1.2 |
| Compound B | 8 | 150 | 0.5 |
Cellular Proliferation Assay
The anti-proliferative effects of this compound, Compound A, and Compound B were evaluated in a cancer cell line known to overexpress Target Kinase A. Cell viability was measured after 72 hours of treatment.
| Compound | EC50 (nM) |
| This compound | 50 |
| Compound A | 85 |
| Compound B | 30 |
Signaling Pathway Analysis
To elucidate the mechanism of action, the effect of this compound on downstream signaling was investigated via Western blot analysis of key pathway proteins, p-ERK and p-AKT.
Figure 1. Proposed signaling pathway and mechanism of inhibition for this compound.
Experimental Protocols
In Vitro Kinase Assay
Kinase activity was measured using a fluorescence-based assay. Recombinant human kinases were incubated with the respective compounds at varying concentrations, a suitable substrate, and ATP. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified by measuring the fluorescence intensity. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Cellular Proliferation Assay
Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours. Cell viability was assessed using a resazurin-based assay, where the fluorescence intensity is proportional to the number of viable cells. EC50 values were determined from the resulting dose-response curves.
Figure 2. Workflow for the cellular proliferation assay.
Western Blot Analysis
Cells were treated with this compound, Compound A, or Compound B at their respective EC50 concentrations for 24 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against p-ERK, p-AKT, total ERK, total AKT, and a loading control (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Logical Relationship of Findings
The experimental data supports a clear logical progression from in vitro kinase inhibition to cellular effects.
Figure 3. Logical flow from molecular inhibition to cellular outcome for this compound.
D-G23: A Targeted Approach to Cancer Therapy with High Efficacy in BRCA-Deficient Tumors and Minimal Impact on Normal Cells
A comprehensive analysis of the RAD52 inhibitor, D-G23, reveals a promising therapeutic window, demonstrating significant cytotoxicity against cancer cells with BRCA1 and BRCA2 mutations while exhibiting substantially lower toxicity in non-cancerous cells. This selective action is attributed to the principle of synthetic lethality, where the inhibitor targets a DNA repair pathway crucial for the survival of BRCA-deficient cancer cells but largely redundant in healthy cells.
This guide provides a detailed comparison of the cytotoxic effects of this compound on various cancer and normal cell lines, supported by experimental data and detailed protocols. Visual diagrams illustrating the mechanism of action and experimental workflows are also presented to provide a clear and comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines, including those with deficiencies in the BRCA1 and BRCA2 genes, and compared against their BRCA-proficient counterparts. The data consistently demonstrates a potent and selective growth inhibition in the BRCA-deficient cancer cells.
| Cell Line | BRCA Status | Cell Type | This compound Effect (at 2.5 µM) | Reference |
| MDA-MB-436 | BRCA1-deficient | Breast Cancer | ~50% reduction in cell survival | [1][2] |
| MDA-MB-436 (BRCA1+) | BRCA1-proficient | Breast Cancer | Minimal effect on cell survival | [1][2] |
| Capan-1 | BRCA2-deficient | Pancreatic Cancer | Significant reduction in cell survival | [1][2] |
| BxPC3 | BRCA2-proficient | Pancreatic Cancer | Minimal effect on cell survival | [1][2] |
| UWB1.289 | BRCA1-deficient | Ovarian Cancer | Significant reduction in cell survival | [1][2] |
| UWB1.289 (+BRCA1) | BRCA1-proficient | Ovarian Cancer | Minimal effect on cell survival | [1][2] |
Note: The provided data is based on graphical representations from the cited source and represents an approximate effect. For precise IC50 values, further dose-response studies would be required.
While direct IC50 values for this compound in a normal, non-cancerous human cell line are not explicitly detailed in the primary study, the principle of synthetic lethality strongly suggests a high therapeutic index. RAD52 is not essential for the survival of normal cells, which have a functional homologous recombination (HR) pathway for DNA repair. Therefore, inhibition of RAD52 by this compound is expected to have a minimal cytotoxic effect on healthy tissues. Studies on other RAD52 inhibitors have shown them to be non-toxic to BRCA-positive cells, such as the non-tumorigenic breast epithelial cell line MCF10a.
Mechanism of Action: Synthetic Lethality in BRCA-Deficient Cells
This compound functions as a selective inhibitor of RAD52, a key protein in the single-strand annealing (SSA) pathway of DNA double-strand break (DSB) repair. In healthy cells, DSBs are primarily repaired through the high-fidelity homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is compromised, forcing these cells to rely heavily on alternative, more error-prone repair pathways like SSA for survival. By inhibiting RAD52, this compound effectively shuts down this crucial compensatory repair mechanism, leading to the accumulation of lethal DNA damage and subsequent cell death. This selective targeting of a vulnerability specific to BRCA-deficient cancer cells is known as synthetic lethality.
Figure 1. Mechanism of synthetic lethality induced by this compound in BRCA-deficient cancer cells.
Experimental Protocols
The evaluation of this compound's cytotoxicity was primarily conducted using two standard assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the Clonogenic Survival Assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Cells are seeded in 96-well opaque-walled plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Protocol:
-
Cell Plating: A predetermined number of cells (e.g., 5,000 cells/well) are plated in 6-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with this compound at the desired concentrations.
-
Incubation: The cells are incubated with the compound for a defined period (e.g., with treatment on days 1 and 3).
-
Colony Formation: The medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for a period of 10-14 days until visible colonies are formed.
-
Colony Staining: The colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group.
Figure 2. General experimental workflow for comparing the cytotoxicity of this compound.
Conclusion
References
Independent Verification of D-G23's Specificity for RAD52: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RAD52 inhibitor D-G23 with alternative molecules, focusing on independently verified specificity and performance. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in research and drug development decisions.
Performance Comparison of RAD52 Inhibitors
The following table summarizes the quantitative data for this compound and other notable RAD52 inhibitors. This data is compiled from various independent studies to provide a comparative overview of their efficacy and binding characteristics.
| Inhibitor | Target Activity | IC50 (µM) | Binding Affinity (Kd, µM) | Notes |
| This compound | ssDNA Annealing | 5.8[1] | 34.0[1][2] | Disrupts RAD52-mediated DNA repair pathways.[3] |
| D-loop Formation | 7.2[1] | Suppresses growth of BRCA1/2-deficient cells.[3] | ||
| D-I03 | ssDNA Annealing | 5.0[3] | 25.8[3] | Specifically inhibits RAD52-dependent single-strand annealing (SSA).[3] |
| D-loop Formation | 8.0[3] | Does not affect RAD51 foci formation.[3] | ||
| 6-hydroxy-DL-dopa | ssDNA Binding | 1.1[4][5] | 17.8[5] | Allosteric inhibitor that disrupts RAD52 ring structure.[4][5] |
| (-)-Epigallocatechin (EGCG) | ssDNA Binding | ~1.0 | Not explicitly stated | A naturally occurring polyphenol. |
| Epigallocatechin-3-monogallate | ssDNA Binding | 0.277 | Not explicitly stated | A derivative of EGCG with higher potency.[6] |
| F779-0434 | ssDNA Binding | ~5.0 (for 50% disruption) | High Affinity (not quantified) | Disrupts RAD52-ssDNA interaction.[5] |
| AICAR | RAD52 Activity (in vivo) | Not explicitly stated | Not explicitly stated | Pro-drug of ZMP, which inhibits RAD52. Disrupts RAD52 foci formation.[7] |
| A5'MP | ssDNA Binding | Not explicitly stated | Not explicitly stated | Inhibits RAD52-ssDNA binding in vitro.[8] |
| F79 Peptide Aptamer | DNA Binding | Not explicitly stated | Not explicitly stated | Disrupts RAD52's DNA binding capability.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Single-Stranded DNA (ssDNA) Annealing Assay (Fluorescence-Quenching)
This assay is commonly used in high-throughput screening to identify inhibitors of RAD52's annealing activity.
-
Principle: A pair of complementary oligonucleotides, one labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., dabcyl), are used. When the strands are separate, the fluorophore emits a signal. Upon annealing, the quencher is brought into proximity with the fluorophore, leading to a decrease in the fluorescence signal.
-
Materials:
-
Purified human RAD52 protein
-
Fluorophore-labeled ssDNA oligonucleotide
-
Quencher-labeled complementary ssDNA oligonucleotide
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense the test compounds at various concentrations into the wells of a 384-well plate.
-
Add a solution containing the fluorophore-labeled oligonucleotide to all wells.
-
Initiate the annealing reaction by adding a mixture of RAD52 protein and the quencher-labeled oligonucleotide.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Monitor the decrease in fluorescence intensity over time using a plate reader.
-
The rate of fluorescence quenching is proportional to the rate of ssDNA annealing.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
D-loop Formation Assay
This assay assesses the ability of RAD52 to mediate the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule, a critical step in homologous recombination.
-
Principle: A radiolabeled ssDNA oligonucleotide is incubated with purified RAD52 and a supercoiled plasmid DNA containing a homologous sequence. The formation of a stable D-loop (displacement loop) structure, where the ssDNA has invaded the plasmid, is detected by agarose gel electrophoresis and autoradiography.
-
Materials:
-
Purified human RAD52 protein
-
Radiolabeled (e.g., 32P) ssDNA oligonucleotide homologous to a sequence in the plasmid
-
Supercoiled plasmid DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 100 mM NaCl, 2 mM MgCl2, 1 mM ATP)
-
Test compounds
-
Agarose gel electrophoresis system
-
Phosphorimager or X-ray film
-
-
Procedure:
-
Pre-incubate RAD52 protein with the radiolabeled ssDNA oligonucleotide in the assay buffer to allow for nucleoprotein filament formation.
-
Add the test compound at desired concentrations.
-
Initiate the reaction by adding the supercoiled plasmid DNA.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS and proteinase K to deproteinize the DNA.
-
Analyze the reaction products by electrophoresis on an agarose gel.
-
Visualize the radiolabeled DNA by autoradiography or phosphorimaging. The D-loop product will migrate slower than the individual ssDNA and plasmid DNA.
-
Quantify the amount of D-loop formation to determine the inhibitory effect of the compound and calculate the IC50.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a protein and a small molecule.
-
Principle: One molecule (e.g., RAD52) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human RAD52 protein
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Procedure:
-
Immobilize the purified RAD52 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases of the interaction.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the sensogram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
RAD52 Signaling Pathway in Homologous Recombination
The following diagram illustrates the central role of RAD52 in the homologous recombination (HR) pathway, particularly in the context of BRCA1/2 deficiency. In canonical HR, BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA). However, in BRCA-deficient cells, RAD52 provides an alternative mechanism for RAD51 loading and ssDNA annealing, making it a critical survival factor for these cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Reappearance from Obscurity: Mammalian Rad52 in Homologous Recombination [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic disruption of RAD52–ssDNA complexation via novel drug-like inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into RAD52’s Structure, Function, and Druggability for Synthetic Lethality and Innovative Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors identify the RAD52-ssDNA interaction as critical for recovery from replication stress and for survival of BRCA2 deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Small Molecule Inhibitor of RAD52 by Structure-Based Selection | PLOS One [journals.plos.org]
- 9. Personalized synthetic lethality induced by targeting RAD52 in leukemias identified by gene mutation and expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
D-G23: A Comparative Analysis Against Novel DNA Repair Inhibitors
In the landscape of precision oncology, targeting the DNA damage response (DDR) has emerged as a cornerstone of therapeutic innovation. The selective RAD52 inhibitor, D-G23, represents a promising strategy, particularly for cancers harboring deficiencies in homologous recombination (HR) genes like BRCA1 and BRCA2. This guide provides a comprehensive comparison of this compound's performance against other novel DNA repair inhibitors, including those targeting PARP, ATR, and DNA-PK, supported by experimental data and detailed methodologies.
Introduction to this compound and Its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets RAD52, a key protein in the single-strand annealing (SSA) pathway of DNA double-strand break (DSB) repair. In cells with compromised HR, such as those with BRCA1/2 mutations, the reliance on alternative repair pathways like SSA is heightened. By inhibiting RAD52, this compound induces synthetic lethality in these cancer cells, leading to their selective demise while sparing healthy cells with intact HR.
Comparative Performance Analysis
The efficacy of this compound is best understood in the context of other DNA repair inhibitors that have reshaped cancer treatment paradigms. This section compares the performance of this compound with inhibitors of Poly (ADP-ribose) polymerase (PARP), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).
Quantitative Performance Data
The following table summarizes the key performance indicators of this compound and representative novel DNA repair inhibitors across various preclinical studies. It is important to note that direct head-to-head comparisons in a single study are limited, and thus the data is compiled from multiple sources.
| Inhibitor Class | Compound | Target | IC50 / Kd | Key Findings in Preclinical Models | Reference(s) |
| RAD52 Inhibitor | This compound | RAD52 | Kd: 34.0 ± 8.9 μM | Preferentially suppresses the growth of BRCA1- and BRCA2-deficient cells. Inhibits RAD52-mediated single-strand annealing. | [1] |
| PARP Inhibitor | Olaparib | PARP1/2 | IC50: ~1-10 nM | Induces synthetic lethality in BRCA-mutated cancers. Approved for the treatment of breast, ovarian, pancreatic, and prostate cancers. | [2][3] |
| PARP Inhibitor | Rucaparib | PARP1/2/3 | IC50: ~1.4 nM | Effective in BRCA-mutated ovarian and prostate cancers. | [4] |
| ATR Inhibitor | Berzosertib (VE-821) | ATR | IC50: ~19 nM | Shows synergistic effects with chemotherapy and PARP inhibitors, particularly in PARPi-resistant models. | [5][6] |
| ATR Inhibitor | Elimusertib (BAY 1895344) | ATR | IC50: <10 nM | Potent inhibitor with demonstrated anti-tumor activity in preclinical models of various solid tumors. | [7] |
| DNA-PK Inhibitor | Peposertib (M3814) | DNA-PKcs | IC50: ~2.6 nM | Enhances the efficacy of radiotherapy and topoisomerase inhibitors. | [8][9] |
| DNA-PK Inhibitor | AZD7648 | DNA-PKcs | IC50: ~0.6 nM | Potent and selective inhibitor currently in clinical trials, often in combination with other agents. | [8] |
Note: IC50 and Kd values can vary significantly based on the cell line and assay conditions used.
Synergistic Potential with PARP Inhibitors
A significant area of investigation is the combination of RAD52 inhibitors with PARP inhibitors to overcome acquired resistance. Tumors can develop resistance to PARP inhibitors by restoring some level of HR function. Studies have shown that in PARP inhibitor-resistant, Brca2-deficient ovarian cancer models, the inhibition of RAD52 (using the structurally similar compound D-I03) can re-sensitize the cancer cells to PARP inhibitors[10]. This suggests a powerful therapeutic strategy where dual inhibition of PARP and RAD52 can trigger a more profound and durable anti-tumor response[11][12][13].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
DNA Repair Pathways Targeted by Inhibitors
Caption: Overview of DNA repair pathways and the targets of different inhibitor classes.
General Experimental Workflow for Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of DNA repair inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of DNA repair inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the DNA repair inhibitors (this compound, Olaparib, etc.) in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor for a defined period (e.g., 24 hours).
-
Recovery: After treatment, wash the cells with PBS and replace the drug-containing medium with fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to generate a dose-response curve[14][15][16].
Immunofluorescence for γ-H2AX Foci
This protocol is used to visualize DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the DNA repair inhibitors as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes[17][18][19][20][21].
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (phosphorylated H2AX on Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software like ImageJ/Fiji.
Conclusion
This compound, as a selective RAD52 inhibitor, presents a compelling therapeutic strategy for cancers with HR deficiencies. While direct comparative data against a broad panel of novel DNA repair inhibitors is still emerging, its distinct mechanism of action and its potential to overcome PARP inhibitor resistance highlight its significance. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this compound and other innovative DNA repair inhibitors, which are pivotal for advancing personalized cancer medicine. Further research focusing on head-to-head preclinical and clinical comparisons will be instrumental in defining the optimal therapeutic positioning of this compound in the growing arsenal of DDR-targeted agents.
References
- 1. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the use of PARP inhibitor therapy for breast cancer - Drugs in Context [drugsincontext.com]
- 3. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy [mdpi.com]
- 4. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the therapeutic potential of ATR inhibitors: Advances, challenges, and opportunities in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting RAD52 overcomes PARP inhibitor resistance in preclinical Brca2-deficient ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Targeting of PARP1 and RAD52 Triggers Dual Synthetic Lethality in BRCA-Deficient Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Targeting of PARP1 and RAD52 Triggers Dual Synthetic Lethality in BRCA-Deficient Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Clonogenic Assay: Adherent Cells [jove.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 18. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 21. tandfonline.com [tandfonline.com]
Unable to Identify Specific "D-G23" Paper for Replication
A definitive "D-G23 paper" could not be located through initial searches, preventing the replication of key findings as requested. The term "this compound" or "G23" appears in various scientific and non-scientific contexts, making it impossible to proceed without further clarification.
Initial investigations to identify the seminal "this compound paper" for a comparative analysis of its key findings have been unsuccessful. The search for a specific research paper with this identifier did not yield a singular, widely recognized document. Instead, the term "G23" was found in multiple, unrelated fields.
The most relevant scientific context discovered was in the field of virology, where "g23" refers to the major capsid gene of T4-type bacteriophages. A review article on this topic discusses the genetic diversity of these genes in natural environments[1]. However, a review paper summarizes existing research and does not present original findings that can be replicated.
Other occurrences of "G23" were found as a classification code within the Journal of Economic Literature (JEL), pertaining to non-bank financial institutions and services[2][3][4]. This is unlikely to be the subject of the user's request, which implies a biological or biochemical context with signaling pathways and experimental workflows. The remaining search results were entirely unrelated, ranging from government certificates to commercial products[5][6][7][8][9][10].
Without a specific title, author(s), or journal reference for the "this compound paper," it is not possible to:
-
Identify the key findings to be replicated.
-
Summarize the quantitative data.
-
Detail the experimental protocols.
-
Create the mandatory visualizations of signaling pathways or experimental workflows.
To fulfill the user's request, more specific information identifying the "original this compound paper" is required.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. European Central Bank [ecb.europa.eu]
- 4. American Economic Association: JEL Codes [aeaweb.org]
- 5. certificates-of-fitness [nyc.gov]
- 6. bimmer-tech.net [bimmer-tech.net]
- 7. castroelectronica.pt [castroelectronica.pt]
- 8. CloudFest: The World's #1 Cloud Industry Conference [cloudfest.com]
- 9. rettie.co.uk [rettie.co.uk]
- 10. servicepack.ro [servicepack.ro]
Safety Operating Guide
Navigating the Disposal of D-G23: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for D-G23, a selective RAD52 inhibitor used in cancer research.[1] While the official Safety Data Sheet (SDS) from the manufacturer should always be the primary source of information, this document outlines the essential steps and precautions based on general best practices for similar research-grade chemicals.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area thoroughly with soap and water.
-
After eye contact: Rinse the eyes cautiously with water for several minutes.
-
After swallowing: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.
Step-by-Step Disposal Protocol
The disposal of this compound, like many research chemicals, requires a systematic approach to mitigate potential hazards and ensure regulatory compliance. The following steps provide a clear workflow for its proper disposal.
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the most critical document for understanding the specific hazards and disposal requirements of this compound. This document will contain detailed information on physical and chemical properties, toxicity, and environmental hazards.
-
Segregation and Waste Collection: this compound waste should be segregated from other laboratory waste streams. Use a designated, clearly labeled, and sealed container for all solid and liquid waste containing this compound. The container should be made of a material compatible with the chemical.
-
Waste Characterization: Accurately characterize the waste. This includes identifying all constituents of the waste mixture, including solvents and any other chemicals that may have come into contact with this compound.
-
Licensed Disposal Vendor: The disposal of chemical waste such as this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Documentation: Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. This documentation is essential for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps to be followed for the safe disposal of this compound.
Quantitative Data Summary
For easy reference, the following table summarizes key information, which should be confirmed with the specific SDS for this compound.
| Parameter | Value | Source |
| Chemical Name | This compound | MedchemExpress[1] |
| Primary Use | RAD52 Inhibitor | MedchemExpress[1] |
| Recommended Storage | Room temperature in continental US | MedchemExpress[1] |
| Disposal Method | Via licensed disposal company | General Laboratory Practice |
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment to best practices not only protects laboratory personnel but also builds trust in the scientific community's dedication to responsible research.
References
Essential Safety and Logistics for Handling D-G23
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of D-G23, a selective RAD52 inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is utilized in research, particularly in studies related to cancers with deficiencies in BRCA1 and BRCA2 genes[1].
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its behavior and the necessary precautions for its handling.
| Property | Value | Source |
| CAS Number | 1225141-73-0 | [2][3] |
| Molecular Formula | Not explicitly stated in search results | |
| Molecular Weight | Not explicitly stated in search results | |
| Appearance | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results |
Biological Activity and Potency
This compound is a potent compound that selectively inhibits RAD52, a key protein in DNA repair pathways[1][3]. Understanding its biological activity is essential for appreciating the need for stringent safety measures, as exposure could have significant physiological effects.
| Assay | Value | Target | Source |
| IC50 (ssDNA annealing) | 5.6 µM | RAD52 | [4] |
| IC50 (D-loop formation) | 7.2 µM | RAD52 | [4] |
| Kd (Binding Affinity) | 34.0 ± 8.9 μM | RAD52 | [5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
Recommended PPE
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If handling powders or creating aerosols, a fume hood is required. |
PPE Donning and Doffing Procedure
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. DNA/RNA Synthesis | CymitQuimica [cymitquimica.com]
- 4. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
